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  • Product: 4-bromo-1H-pyrrole-3-carbaldehyde
  • CAS: 1378850-57-7

Core Science & Biosynthesis

Foundational

Regiocontrolled Synthesis of 4-Bromo-1H-pyrrole-3-carbaldehyde: A Steric Shielding Strategy

Executive Summary The synthesis of 3,4-disubstituted pyrroles represents a classic challenge in heterocyclic chemistry. Because the intermediate Wheland complex is more stable when substitution occurs at the α-positions...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3,4-disubstituted pyrroles represents a classic challenge in heterocyclic chemistry. Because the intermediate Wheland complex is more stable when substitution occurs at the α-positions (C2 and C5), pyrrole innately undergoes electrophilic aromatic substitution ( SE​Ar ) at these sites. However, complex pharmaceutical scaffolds—such as the potassium-competitive acid blocker (P-CAB) vonoprazan and its derivatives—rely heavily on β-substituted (C3/C4) pyrrole building blocks like 4-bromo-1H-pyrrole-3-carbaldehyde [1].

To override pyrrole's innate electronic bias, chemists must employ a steric shielding strategy. This whitepaper details the highly regioselective, four-step synthesis of 4-bromo-1H-pyrrole-3-carbaldehyde utilizing the triisopropylsilyl (TIPS) protecting group as a "progenitor par excellence"[2][3].

Mechanistic Rationale: The TIPS "Umbrella" Effect

Direct formylation or bromination of unprotected 1H-pyrrole inevitably yields complex mixtures dominated by 2- and 5-substituted isomers. While electron-withdrawing protecting groups (e.g., Tosyl) can alter regioselectivity, they severely deactivate the pyrrole ring toward electrophiles.

The solves this paradox[3]. As a bulky, slightly electron-donating group, TIPS maintains the nucleophilicity of the pyrrole π-system while its massive isopropyl ligands fan out to create a steric "umbrella" over the C2 and C5 positions. This kinetic obstruction effectively shuts down α-reactivity, forcing incoming electrophiles to attack the β-positions (C3 and C4)[2].

Once the formyl group is installed at C3, its electron-withdrawing nature minimally deactivates the electron-rich pyrrole, while directing the subsequent bromination cleanly to the remaining, sterically accessible C4 position[4][5].

Synthetic Workflow & Causality

Pathway A 1H-Pyrrole (Innate α-reactivity) B 1-(TIPS)pyrrole (α-positions sterically blocked) A->B NaH, TIPS-Cl THF, 0 °C → RT (Steric Shielding) C 1-(TIPS)pyrrole-3-carbaldehyde (β-Formylated) B->C POCl3, DMF 0 °C → 90 °C (Vilsmeier-Haack) D 4-Bromo-1-(TIPS)pyrrole-3-carbaldehyde (β'-Brominated) C->D NBS, THF -78 °C → RT (Regioselective Bromination) E 4-Bromo-1H-pyrrole-3-carbaldehyde (Target Scaffold) D->E TBAF, THF RT (Thermodynamic Deprotection)

Fig 1: Regiocontrolled synthetic pathway to 4-bromo-1H-pyrrole-3-carbaldehyde.

Quantitative Reaction Metrics

The following table summarizes the optimized stoichiometric parameters, thermodynamic conditions, and expected yields for this four-step sequence.

StepTransformationReagents & SolventsTemp RangeTimeExpected Yield
1 N-SilylationPyrrole (1 eq), NaH (1.2 eq), TIPS-Cl (1.1 eq), THF0 °C to 25 °C12 h85 – 95%
2 Formylation1-TIPS-pyrrole (1 eq), POCl₃ (1.5 eq), DMF0 °C to 90 °C3 h75 – 85%
3 Bromination3-Formyl-TIPS-pyrrole (1 eq), NBS (1.05 eq), THF-78 °C to 25 °C0.5 – 2 h80 – 85%
4 Desilylation4-Bromo-3-formyl-TIPS-pyrrole (1 eq), TBAF (1.1 eq), THF25 °C1 h85 – 95%

Step-by-Step Experimental Methodologies & Self-Validation

Step 1: Synthesis of 1-(Triisopropylsilyl)pyrrole

Procedure:

  • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF under an argon atmosphere and cool to 0 °C.

  • Add a solution of 1H-pyrrole (1.0 equiv) in THF dropwise. Stir for 30 minutes until hydrogen evolution ceases.

  • Add triisopropylsilyl chloride (TIPS-Cl, 1.1 equiv) dropwise. Allow the reaction to warm to room temperature (RT) and stir overnight.

  • Quench with saturated aqueous NH4​Cl , extract with diethyl ether, dry over Na2​SO4​ , and concentrate. Purify via vacuum distillation or silica plug. Self-Validation: TLC (Hexanes) will show a highly non-polar spot. 1H NMR ( CDCl3​ ) must show the collapse of the broad N-H peak and the appearance of a massive aliphatic multiplet ~1.10 ppm (18H) and a septet ~1.45 ppm (3H)[4].

Step 2: Vilsmeier-Haack Formylation

Procedure:

  • Cool anhydrous N,N-dimethylformamide (DMF, 3.0 equiv) to 0 °C. Add phosphorus oxychloride ( POCl3​ , 1.5 equiv) dropwise to generate the Vilsmeier reagent. Stir for 15 minutes.

  • Add 1-(triisopropylsilyl)pyrrole (1.0 equiv) dissolved in a minimal amount of DMF.

  • Heat the mixture to 90 °C for 3 hours. The steric bulk of the TIPS group forces the electrophile to the C3 position[2].

  • Cool to RT, pour over crushed ice, and neutralize with 2M NaOH. Extract with ethyl acetate, dry, and purify via flash chromatography. Self-Validation: 1H NMR ( CDCl3​ ) will reveal a distinct aldehyde proton singlet at ~9.8 ppm. The pyrrole ring protons will integrate to 3H, confirming mono-substitution.

Step 3: Regioselective Bromination

Procedure:

  • Dissolve 1-(triisopropylsilyl)pyrrole-3-carbaldehyde (1.0 equiv) in anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Cryogenic control is critical to prevent over-bromination or TIPS cleavage[4][5].

  • Add N-bromosuccinimide (NBS, 1.05 equiv) portion-wise in the dark.

  • Stir at -78 °C for 30 minutes, then allow the mixture to slowly warm to RT over 1 hour[5].

  • Quench with saturated aqueous Na2​S2​O3​ to neutralize unreacted bromine species. Extract with diethyl ether, dry, and purify via silica gel chromatography (Hexanes/EtOAc). Self-Validation: 1H NMR ( CDCl3​ ) will show only two pyrrole ring protons. Crucially, the coupling constant between these protons (H2 and H5) will be very small ( J2,5​≈1.5−2.0 Hz), confirming they are meta to each other and verifying that bromination occurred at C4 rather than C2.

Step 4: TBAF-Mediated Deprotection

Procedure:

  • Dissolve 4-bromo-1-(triisopropylsilyl)pyrrole-3-carbaldehyde (1.0 equiv) in THF at RT.

  • Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 equiv) dropwise. The reaction is driven by the extreme thermodynamic stability of the Si-F bond (bond dissociation energy ~582 kJ/mol)[6].

  • Stir for 1 hour at RT.

  • Concentrate the mixture under reduced pressure. Purify the crude residue immediately via flash chromatography (silica gel, Hexanes/EtOAc) to isolate the target compound. Self-Validation: 1H NMR ( CDCl3​ ) will show the return of the broad N-H proton at ~8.5-9.0 ppm and the complete disappearance of the massive TIPS aliphatic signals at ~1.1-1.5 ppm.

References

  • N-(Triisopropylsilyl)pyrrole. A Progenitor "Par Excellence" of 3-Substituted Pyrroles Source: The Journal of Organic Chemistry (ACS Publications), 1990, 55, 6317–6328. URL:[Link][2][3]

  • Synthesis of the Ring C Pyrrole of Native Chlorophylls and Bacteriochlorophylls Source: NSF Public Access Repository (NSF PAR) / J. Org. Chem. URL:[Link][4]

  • Hydroquinone–pyrrole dyads with varied linkers (TBAF Deprotection) Source: Beilstein Journal of Organic Chemistry URL:[Link][6]

  • How to do the bromination of 1-(triisopropylsilyl)pyrrole in C-3 using NBS? Source: ResearchGate (Empirical Cryogenic Parameters) URL:[Link][5]

Sources

Exploratory

Physicochemical Profiling and Synthetic Workflows of 4-bromo-1H-pyrrole-3-carbaldehyde

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-bromo-1H-pyrrole-3-carbaldehyde (CAS: 1378850-57-7) Executive Summary In modern medicinal chemistry and advanced materials...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-bromo-1H-pyrrole-3-carbaldehyde (CAS: 1378850-57-7)

Executive Summary

In modern medicinal chemistry and advanced materials science, highly functionalized heterocyclic building blocks are critical for accelerating structure-activity relationship (SAR) studies. 4-bromo-1H-pyrrole-3-carbaldehyde represents a premium scaffold characterized by three orthogonal points of diversity: an acidic pyrrole nitrogen (N1), an electrophilic formyl group (C3), and a cross-coupling-ready aryl bromide (C4).

This technical whitepaper provides an in-depth analysis of its physicochemical properties, the electronic causality governing its regioselective synthesis, and field-proven protocols for its functionalization. Understanding the intrinsic reactivity of this molecule is essential for downstream applications, ranging from the development of novel antibacterial agents [4] to the synthesis of complex macrocycles like neo-confused porphyrins [3].

Physicochemical Properties & Electronic Causality

To effectively utilize 4-bromo-1H-pyrrole-3-carbaldehyde in synthetic pathways, one must first understand its baseline physicochemical profile [1, 2]. The presence of both the electron-withdrawing formyl group and the highly electronegative bromine atom significantly alters the electron density of the parent pyrrole ring.

Quantitative Data Profile
PropertyValueCausality / Implication for Synthesis
CAS Number 1378850-57-7Unique identifier for procurement and literature tracking.
Molecular Formula C₅H₄BrNODictates stoichiometric calculations.
Molecular Weight 174.00 g/mol Standard mass for molarity and yield determinations.
Monoisotopic Mass 172.9476 DaCritical for high-resolution mass spectrometry (HRMS) validation.
H-Bond Donors 1 (N-H)The N1 proton is acidic and susceptible to deprotonation by strong bases (e.g., NaH).
H-Bond Acceptors 1 (C=O)The C3 carbonyl oxygen can participate in hydrogen bonding, affecting solubility.
Topological Polar Surface Area ~32.9 ŲFavorable for membrane permeability in early-stage drug design.

Electronic Causality: The C3-carbaldehyde group exerts a strong electron-withdrawing effect via resonance, which mildly deactivates the pyrrole ring compared to unsubstituted pyrrole. This deactivation makes the ring less susceptible to oxidative degradation but complicates electrophilic aromatic substitution. The formyl group is a meta-director; however, the inherent nucleophilicity of the pyrrole's α-positions (C2/C5) often competes with this directing effect. Consequently, precise steric control is required to force incoming electrophiles (like bromine) to the C4 position.

Structural Reactivity & Functionalization

The true value of 4-bromo-1H-pyrrole-3-carbaldehyde lies in its divergent reactivity. Each functional site can be addressed independently without cross-interference, provided the correct reaction conditions are selected.

Reactivity Center 4-bromo-1H-pyrrole-3-carbaldehyde N1 N1: Acidic Amine (pKa ~16.5) Center->N1 C3 C3: Electrophilic Carbonyl (Aldehyde) Center->C3 C4 C4: Aryl Halide (Bromide) Center->C4 Rx1 N-Alkylation / Protection (e.g., TIPS-Cl, NaH) N1->Rx1 Rx2 Reductive Amination (Amines, NaBH3CN) C3->Rx2 Rx3 Suzuki-Miyaura Coupling (Arylboronic acids, Pd cat.) C4->Rx3

Fig 1. Divergent reactivity map of the three orthogonal functional sites.

Synthetic Methodology: Regioselective Bromination

Synthesizing the 4-bromo isomer directly from 1H-pyrrole-3-carbaldehyde is notoriously challenging due to the competing formation of the 5-bromo isomer. To overcome this, we employ a bulky N-protecting group to sterically shield the C2 and C5 positions, forcing the bromonium ion to attack the C4 position [3].

Step-by-Step Protocol: Synthesis of 4-bromo-1H-pyrrole-3-carbaldehyde

Objective: Regioselective installation of a bromine atom at the C4 position using a self-validating protection-bromination-deprotection sequence.

Step 1: Steric Shielding (N-Protection)

  • Dissolve 1H-pyrrole-3-carbaldehyde (1.0 eq) in anhydrous DMF under an inert argon atmosphere.

  • Cool the solution to 0°C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: NaH deprotonates the N1 position, generating a nucleophilic pyrrolide anion.

  • Stir for 30 minutes until hydrogen evolution ceases.

  • Add Triisopropylsilyl chloride (TIPS-Cl, 1.1 eq) dropwise. The bulky TIPS group effectively blocks the adjacent C2 and C5 α-positions.

Step 2: Regioselective Bromination

  • Cool the protected pyrrole solution to -78°C using a dry ice/acetone bath. Causality: Low temperatures suppress kinetic side-reactions and polybromination.

  • Prepare a solution of N-Bromosuccinimide (NBS, 1.05 eq) in anhydrous DMF. Add this dropwise over 1 hour.

  • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (4:1) eluent. The complete disappearance of the UV-active starting material spot and the emergence of a new, less polar spot confirms the completion of the bromination.

Step 3: Quenching & Deprotection

  • Quench the reaction at -78°C with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted electrophilic bromine species.

  • Extract the aqueous layer with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Dissolve the crude intermediate in THF and add Tetra-n-butylammonium fluoride (TBAF, 1.2 eq) at room temperature. Stir for 2 hours to cleave the TIPS group.

Step 4: Purification

  • Concentrate the mixture and purify via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to isolate the pure 4-bromo-1H-pyrrole-3-carbaldehyde.

Synthesis A 1H-Pyrrole B Vilsmeier-Haack Formylation A->B C 1H-Pyrrole-3- carbaldehyde B->C D 1. TIPS-Cl, NaH 2. NBS (-78°C) 3. TBAF C->D E 4-bromo-1H-pyrrole- 3-carbaldehyde D->E

Fig 2. Stepwise synthetic workflow for 4-bromo-1H-pyrrole-3-carbaldehyde.

Applications in Advanced Therapeutics & Materials

1. Antibacterial Drug Discovery: The rise of antimicrobial resistance has necessitated the exploration of novel heterocyclic pharmacophores. Pyrrole-3-carboxaldehyde derivatives, specifically those functionalized at the C4 position via Suzuki coupling of the bromide, have demonstrated substantial antibacterial activity against resistant strains. The core scaffold allows for the rapid generation of libraries targeting bacterial cell wall synthesis [4].

2. Neo-Confused Porphyrins (neo-CPs): In materials science and supramolecular chemistry, 4-bromo-1H-pyrrole-3-carbaldehyde serves as a vital precursor. By utilizing the C3 formyl group for dipyrrylmethane formation and the C4 bromide for subsequent macrocyclization, researchers can synthesize neo-confused porphyrins. These modified macrocycles exhibit unique significant diatropicity and altered metal-binding properties compared to traditional porphyrins [3].

References

  • PubChemLite - 4-bromo-1h-pyrrole-3-carbaldehyde (C5H4BrNO). uni.lu.
  • Bromo-pyrrole - Sigma-Aldrich (Product: 4-bromo-1H-pyrrole-3-carbaldehyde). Sigma-Aldrich.
  • Synthesis of 2-bromo- and 2-phenyl-neo-confused porphyrins. Organic & Biomolecular Chemistry, RSC Publishing.
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PMC, NIH.
Foundational

Spectroscopic Profiling of 4-Bromo-1H-pyrrole-3-carbaldehyde: A Technical Guide to NMR, IR, and MS Signatures

Executive Summary & Context in Drug Discovery 4-Bromo-1H-pyrrole-3-carbaldehyde (CAS: 1378850-57-7) is a highly specialized, polyfunctional heterocyclic building block[1]. It is widely utilized in the synthesis of comple...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context in Drug Discovery

4-Bromo-1H-pyrrole-3-carbaldehyde (CAS: 1378850-57-7) is a highly specialized, polyfunctional heterocyclic building block[1]. It is widely utilized in the synthesis of complex marine alkaloids and advanced pharmaceutical agents, including Mycobacterial Membrane Protein Large 3 (MmpL3) inhibitors for drug-resistant tuberculosis and targeted kinase inhibitors[2][3].

Because the pyrrole ring is simultaneously substituted with an electron-donating nitrogen, an electron-withdrawing formyl group, and a heavy halogen atom, the molecule exhibits unique electronic push-pull dynamics. This guide provides an authoritative breakdown of its spectroscopic signatures (NMR, IR, MS), explaining the fundamental causality behind the data to empower researchers with self-validating analytical workflows.

Structural & Electronic Profiling: Mechanistic Causality

To accurately interpret the spectroscopic data of 4-bromo-1H-pyrrole-3-carbaldehyde, one must first map its electronic environment. The molecule's spectral behavior is dictated by three competing phenomena:

  • Anisotropic Deshielding (C3-Formyl): The aldehyde group at the C3 position is a strong electron-withdrawing group (EWG). Through resonance, it depletes electron density from the adjacent C2 position, significantly deshielding the C2 proton[4].

  • The Internal Heavy Atom (IHA) Effect (C4-Bromo): Bromine introduces significant spin-orbit coupling due to its large, polarizable electron cloud. This relativistic phenomenon, known as the heavy atom effect, induces a localized secondary magnetic field that strongly shields the directly attached ipso-carbon (C4)[5][6].

  • Conjugation & Bond Order Reduction: The electron-rich pyrrole nitrogen donates electron density into the ring, which delocalizes into the C3-carbonyl π -system. This conjugation gives the C=O bond partial single-bond character, directly impacting its vibrational force constant.

Spectroscopic Data Summaries

Table 1: Predicted 1 H and 13 C NMR Data (in DMSO- d6​ )

Note: DMSO- d6​ is the preferred solvent due to the polarity of the N-H bond and to prevent rapid proton exchange, allowing observation of the pyrrole N-H coupling.

NucleusPositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Mechanistic Rationale
1 H N-H (1)11.80 – 12.20Broad Singlet-Highly deshielded due to hydrogen bonding and ring current.
1 H CHO (3)9.70 – 9.85Singlet-Characteristic aldehyde proton; lacks adjacent protons for coupling[4].
1 H C2-H7.60 – 7.80Doublet~ 2.5Strongly deshielded by the adjacent C3-formyl EWG resonance[4].
1 H C5-H7.10 – 7.30Doublet~ 2.5Less affected by the formyl group; experiences mild inductive pull from C4-Br.
13 C C=O~ 185.0--Conjugated carbonyl carbon[4].
13 C C2~ 126.0--Standard aromatic methine, slightly deshielded.
13 C C3~ 124.5--Quaternary carbon attached to the formyl group.
13 C C5~ 121.0--Standard aromatic methine adjacent to nitrogen.
13 C C4 (C-Br)95.0 – 99.0 --Diagnostic Peak: Extreme upfield shift due to the Heavy Atom Effect of Bromine[5][6].
Table 2: FT-IR (ATR) and Mass Spectrometry (ESI+) Signatures
Analytical MethodSignal / PeakValueDiagnostic Significance
FT-IR N-H Stretch3200 – 3350 cm −1 Broadened by intermolecular hydrogen bonding.
FT-IR C=O Stretch1640 – 1660 cm −1 Lowered from typical aliphatic ~1720 cm −1 due to extensive ring conjugation[4].
FT-IR C-Br Stretch~ 650 cm −1 Low-frequency vibration typical of heavy halogen-carbon bonds.
MS (ESI+) [M+H]+ ( 79 Br) m/z 173.95Molecular ion peak for the lighter bromine isotope.
MS (ESI+) [M+H]+ ( 81 Br) m/z 175.95Molecular ion peak for the heavier bromine isotope.
MS (ESI+) Isotope Ratio1 : 1Confirms mono-bromination (Natural abundance: 50.69% 79 Br / 49.31% 81 Br)[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes internal checks to prevent false positives caused by solvent impurities or instrument drift.

Protocol A: High-Resolution NMR Acquisition
  • System Validation: Prior to sample preparation, run a neat DMSO- d6​ blank on the 400 MHz NMR spectrometer. Verify that the residual solvent peak is locked at exactly δ 2.50 ppm and the HDO peak is at δ 3.33 ppm.

  • Sample Preparation: Dissolve 15 mg of 4-bromo-1H-pyrrole-3-carbaldehyde in 0.6 mL of anhydrous DMSO- d6​ . Add 0.01% v/v Tetramethylsilane (TMS) as an absolute internal reference ( δ 0.00 ppm).

  • Acquisition ( 1 H): Acquire 16 scans with a relaxation delay (D1) of 2 seconds. Ensure the receiver gain (RG) is optimized automatically to prevent signal clipping of the intense aldehyde singlet.

  • Acquisition ( 13 C): Acquire 1024 scans using a standard proton-decoupled sequence (zgpg30). Critical Check: Look specifically for the C4 carbon between 95-99 ppm. If this peak is missing, the compound may have debrominated during synthesis or storage[5][6].

Protocol B: FT-IR (ATR) Spectroscopy
  • Background Compensation: Clean the diamond ATR crystal with isopropanol. Perform an open-beam background scan (32 scans, 4 cm −1 resolution). Validation: Check the 2300 cm −1 region to ensure atmospheric CO 2​ is properly subtracted.

  • Sample Application: Place 2-3 mg of the solid compound directly onto the crystal. Apply the pressure anvil until the force gauge indicates optimal contact.

  • Data Collection: Acquire 32 scans. Validation: The C=O stretch must appear below 1670 cm −1 . A peak >1700 cm −1 indicates a loss of pyrrole conjugation (e.g., ring saturation or degradation)[4].

Protocol C: ESI-MS Isotopic Profiling
  • Calibration: Infuse a sodium formate calibration solution to validate mass accuracy within <5 ppm error.

  • Sample Injection: Dilute the sample to 1 μ g/mL in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid to promote ionization. Inject via direct infusion at 10 μ L/min.

  • Isotope Validation: Monitor the positive ion mode. Validation: The protocol is only successful if a distinct 1:1 doublet is observed at m/z 173.95 and 175.95. A single peak indicates a non-halogenated impurity[5].

Analytical Workflow Visualization

The following diagram maps the logical relationship between the orthogonal analytical techniques and their specific structural validation targets.

SpectralWorkflow A 4-Bromo-1H-pyrrole-3-carbaldehyde Sample Preparation B1 NMR Spectroscopy (DMSO-d6, 400 MHz) A->B1 B2 FT-IR Spectroscopy (ATR Crystal) A->B2 B3 Mass Spectrometry (ESI+ Mode) A->B3 C1 Validate C4 Heavy Atom Effect & C3 Formyl Deshielding B1->C1 C2 Confirm Conjugated C=O & N-H Stretches B2->C2 C3 Identify 1:1 Isotope Ratio (79Br / 81Br) B3->C3 D Orthogonal Structural Validation Complete C1->D C2->D C3->D

Fig 1. Orthogonal spectroscopic workflow for validating 4-bromo-1H-pyrrole-3-carbaldehyde.

References

  • NextSDS. "4-bromo-1H-pyrrole-3-carbaldehyde — Chemical Substance Information". NextSDS Substance Database.
  • Sigma-Aldrich. "Bromo-pyrrole - Sigma-Aldrich". Sigma-Aldrich Building Blocks.
  • National Institutes of Health (NIH) / PMC. "One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes".
  • BenchChem. "3-bromo-1H-pyrrole | 87630-40-8". BenchChem Technical Support.
  • Science.gov. "halogen atom effect: Topics by Science.gov".
  • ACS Publications. "Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis". Journal of Medicinal Chemistry.

Sources

Exploratory

An In-Depth Technical Guide to the Key Starting Materials for the Synthesis of 4-bromo-1H-pyrrole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract 4-bromo-1H-pyrrole-3-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis is of signi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-bromo-1H-pyrrole-3-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis is of significant interest, and the selection of an appropriate synthetic strategy is contingent upon the availability of starting materials, desired scale, and tolerance to various reaction conditions. This guide provides a comprehensive overview of the principal synthetic routes to this target molecule, with a detailed focus on the key starting materials that underpin each approach. We will explore three primary strategies: the formylation of a pre-functionalized 4-bromopyrrole, the late-stage bromination of a pyrrole-3-carbaldehyde scaffold, and a multi-step sequence commencing with 4-bromo-1H-pyrrole-2-carboxylic acid. For each route, we will delve into the mechanistic rationale, provide detailed experimental protocols, and present a comparative analysis to aid in synthetic planning.

Introduction: The Significance of 4-bromo-1H-pyrrole-3-carbaldehyde

The pyrrole nucleus is a ubiquitous motif in a vast array of biologically active natural products and pharmaceutical agents. The introduction of a bromine atom and a formyl group at specific positions on the pyrrole ring, as in 4-bromo-1H-pyrrole-3-carbaldehyde, furnishes a versatile scaffold for further chemical elaboration. The aldehyde functionality serves as a handle for a multitude of transformations, including reductive aminations, Wittig reactions, and condensations, while the bromine atom is amenable to various cross-coupling reactions, enabling the introduction of diverse substituents. Consequently, efficient and scalable access to this key intermediate is of paramount importance for the drug discovery and development pipeline.

Synthetic Strategies and Key Starting Materials

The synthesis of 4-bromo-1H-pyrrole-3-carbaldehyde can be approached from several distinct retrosynthetic disconnections. This guide will focus on three of the most logical and experimentally validated routes, each defined by its unique starting material and synthetic sequence.

Route A: Vilsmeier-Haack Formylation of a Pre-brominated Pyrrole

This strategy relies on the initial construction of a 4-brominated pyrrole ring, followed by the introduction of the formyl group at the C3 position. The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich heterocycles like pyrrole.[1][2][3][4] However, the regioselectivity of this reaction on an unsubstituted pyrrole typically favors the C2 position.[1] To achieve the desired C3-formylation, the use of a sterically demanding N-protecting group is crucial. The triisopropylsilyl (TIPS) group is an excellent choice for this purpose, as it effectively blocks the C2 and C5 positions, thereby directing the electrophilic Vilsmeier-Haack reagent to the C3 position.

Key Starting Materials:

  • 1H-Pyrrole: The fundamental building block for this route.

  • Triisopropylsilyl chloride (TIPSCl): Used for the N-protection of pyrrole.

  • N-Bromosuccinimide (NBS): A convenient and selective brominating agent for the pyrrole ring.[5][6][7]

  • n-Butyllithium (n-BuLi): A strong organolithium base for halogen-metal exchange.

  • N,N-Dimethylformamide (DMF): The formyl source in the Vilsmeier-Haack reaction.[1][8]

  • Phosphorus oxychloride (POCl₃): The activating agent for DMF in the Vilsmeier-Haack reaction.[1][8]

Synthetic Workflow:

Route A A 1H-Pyrrole B 1-(Triisopropylsilyl)-1H-pyrrole A->B  TIPSCl, Imidazole C 3-Bromo-1-(triisopropylsilyl)-1H-pyrrole B->C  NBS, THF, -78 °C D 3-Formyl-1-(triisopropylsilyl)-1H-pyrrole C->D  1. n-BuLi, THF, -78 °C  2. DMF E 4-Bromo-1H-pyrrole-3-carbaldehyde D->E  TBAF, THF

Caption: Synthetic workflow for Route A.

Experimental Protocol: Synthesis of 3-Bromo-1-(triisopropylsilyl)-1H-pyrrole

  • To a solution of 1-(triisopropylsilyl)-1H-pyrrole in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a solution of N-bromosuccinimide (NBS) in THF dropwise.[9]

  • Stir the reaction mixture at -78 °C for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-bromo-1-(triisopropylsilyl)-1H-pyrrole.

Causality Behind Experimental Choices:

  • N-TIPS Protection: The bulky TIPS group sterically hinders the C2 and C5 positions of the pyrrole ring, directing the incoming electrophile (in this case, the Vilsmeier reagent) to the C3 position.

  • Low-Temperature Bromination: Performing the bromination with NBS at -78 °C enhances the regioselectivity for the C3 position. At higher temperatures, a mixture of isomers may be obtained.

  • Halogen-Metal Exchange and Formylation: The bromine at the C3 position is readily exchanged with lithium using n-BuLi at low temperature. The resulting organolithium species is a potent nucleophile that reacts with DMF to introduce the formyl group after an aqueous workup.

Route B: Late-Stage Bromination of Pyrrole-3-carbaldehyde

An alternative and potentially more convergent approach involves the direct bromination of a pre-formed pyrrole-3-carbaldehyde. This strategy is attractive as pyrrole-3-carbaldehyde can be synthesized via several established methods. The key challenge in this route is achieving regioselective bromination at the C4 position, as the pyrrole ring possesses multiple reactive sites.

Key Starting Materials:

  • 1H-Pyrrole-3-carbaldehyde: The core scaffold for this synthetic route.

  • Brominating Agent:

    • N-Bromosuccinimide (NBS): A mild and commonly used source of electrophilic bromine.[6][7]

    • Dimethyl Sulfoxide (DMSO)/Hydrobromic Acid (HBr): A system that generates a mild brominating agent in situ.[10][11][12]

    • Tetrabutylammonium Tribromide (TBABr₃): A stable and selective solid brominating reagent.[13]

Synthetic Workflow:

Route B A 1H-Pyrrole-3-carbaldehyde B 4-Bromo-1H-pyrrole-3-carbaldehyde A->B  Brominating Agent  (e.g., NBS, DMSO/HBr)

Caption: Synthetic workflow for Route B.

Experimental Protocol: Bromination with DMSO/HBr

  • Dissolve 1H-pyrrole-3-carbaldehyde in a suitable solvent such as dichloromethane (DCM) or dimethyl sulfoxide (DMSO).

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrobromic acid (HBr) in acetic acid or an aqueous solution of HBr.[10][11][12]

  • Stir the reaction mixture at room temperature, monitoring its progress by TLC.

  • Once the starting material is consumed, pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield 4-bromo-1H-pyrrole-3-carbaldehyde.

Causality Behind Experimental Choices:

  • Choice of Brominating Agent: The reactivity of the pyrrole ring is attenuated by the electron-withdrawing formyl group at the C3 position. This deactivation can help to control the regioselectivity of the bromination. Mild brominating agents like the in situ generated species from DMSO/HBr or TBABr₃ are often preferred to minimize over-bromination and side reactions.[10][11][12][13]

  • Reaction Conditions: The reaction temperature and solvent can significantly influence the outcome of the bromination. Careful optimization is often necessary to maximize the yield of the desired 4-bromo isomer.

Route C: Synthesis from 4-bromo-1H-pyrrole-2-carboxylic acid

This multi-step approach leverages the known chemistry of pyrrole-2-carboxylic acids. The synthesis begins with the preparation of 4-bromo-1H-pyrrole-2-carboxylic acid, which is then subjected to decarboxylation to furnish 4-bromo-1H-pyrrole. The final step is the formylation of this intermediate.

Key Starting Materials:

  • 1H-Pyrrole-2-carboxylic acid: The initial starting material for this sequence.

  • N-Bromosuccinimide (NBS): For the bromination of the pyrrole ring.

  • Decarboxylation Agent/Conditions: Typically heat, sometimes with a copper catalyst in a high-boiling solvent like quinoline. Acid-catalyzed decarboxylation in strongly acidic solutions is also a possibility.[14]

  • Formylating Agent: Vilsmeier-Haack reagents (DMF/POCl₃) or other formylating agents.

Synthetic Workflow:

Route C A 1H-Pyrrole-2-carboxylic acid B 4-Bromo-1H-pyrrole-2-carboxylic acid A->B  NBS, Acetic Acid C 4-Bromo-1H-pyrrole B->C  Heat, Quinoline, Cu D 4-Bromo-1H-pyrrole-3-carbaldehyde C->D  DMF, POCl₃

Caption: Synthetic workflow for Route C.

Experimental Protocol: Decarboxylation of 4-bromo-1H-pyrrole-2-carboxylic acid

  • To a flask equipped with a reflux condenser, add 4-bromo-1H-pyrrole-2-carboxylic acid and a high-boiling solvent such as quinoline.

  • Add a catalytic amount of copper powder or copper(I) oxide.

  • Heat the mixture to a high temperature (typically >200 °C) and monitor the evolution of carbon dioxide.

  • After the decarboxylation is complete (as indicated by the cessation of gas evolution or by TLC analysis), cool the reaction mixture.

  • Dilute the mixture with a suitable organic solvent and wash with aqueous acid (e.g., HCl) to remove the quinoline.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting 4-bromo-1H-pyrrole by chromatography or distillation.

Causality Behind Experimental Choices:

  • Bromination of Pyrrole-2-carboxylic Acid: The carboxylic acid group at the C2 position directs the incoming electrophilic bromine to the C4 and C5 positions. Careful control of stoichiometry and reaction conditions can favor the formation of the 4-bromo isomer.

  • Decarboxylation: The removal of the carboxylic acid group from the C2 position of the pyrrole ring is a key step. This is often a challenging transformation requiring harsh conditions (high temperatures).[15][16][17][18] The presence of the electron-donating pyrrole nitrogen facilitates this process compared to the decarboxylation of many other aromatic carboxylic acids.

  • Formylation of 4-Bromo-1H-pyrrole: The final formylation step is typically achieved using the Vilsmeier-Haack reaction. The bromine atom at the C4 position will influence the regioselectivity of this formylation, and careful optimization may be required to favor the desired C3-formylated product.

Comparative Analysis of Synthetic Routes

Route Key Starting Material Advantages Disadvantages
A: Vilsmeier-Haack Formylation 1H-Pyrrole- High regioselectivity with N-TIPS protection.- Well-established and reliable reactions.- Multi-step process involving protection and deprotection.- Use of pyrophoric n-BuLi requires careful handling.
B: Late-Stage Bromination 1H-Pyrrole-3-carbaldehyde- More convergent and potentially fewer steps.- Avoids the use of protecting groups.- Regioselectivity of bromination can be challenging to control.- Potential for over-bromination.
C: From Carboxylic Acid 1H-Pyrrole-2-carboxylic acid- Utilizes readily available starting materials.- Decarboxylation step often requires harsh conditions (high temperatures).- Potential for low yields in the decarboxylation step.

Conclusion

The synthesis of 4-bromo-1H-pyrrole-3-carbaldehyde can be successfully achieved through several strategic approaches, each with its own set of advantages and challenges. The choice of the optimal route will be dictated by factors such as the availability and cost of the key starting materials, the desired scale of the synthesis, and the technical capabilities of the laboratory.

  • Route A , the Vilsmeier-Haack formylation of an N-TIPS protected 4-bromopyrrole, offers excellent control over regioselectivity and is a robust choice for achieving a high-purity product.

  • Route B , the late-stage bromination of pyrrole-3-carbaldehyde, presents a more convergent and atom-economical pathway, provided that the regioselectivity of the bromination can be effectively controlled.

  • Route C , starting from 4-bromo-1H-pyrrole-2-carboxylic acid, is a viable option if the starting acid is readily accessible, although the high-temperature decarboxylation step may present a significant hurdle.

A thorough evaluation of these factors will enable the researcher to select the most appropriate and efficient synthetic strategy for the preparation of this valuable and versatile chemical intermediate.

References

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Foundational

Theoretical Studies on the Electronic Structure of Bromo-Pyrroles: A Computational Scientist's Guide

An In-Depth Technical Guide Abstract The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, with its brominated derivatives displaying a remarkable spectrum of biological activities and uniqu...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, with its brominated derivatives displaying a remarkable spectrum of biological activities and unique electronic properties.[1] Found in numerous marine natural products, these compounds often exhibit potent antibacterial, anti-biofilm, and cytotoxic effects.[2][3] Understanding the electronic structure of bromo-pyrroles is paramount to elucidating their reactivity, predicting their spectroscopic signatures, and designing novel molecules with enhanced functionalities for drug development and organic electronics.[4][5] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical methodologies used to investigate the electronic properties of bromo-pyrroles. We delve into the causality behind computational choices, from selecting the appropriate level of theory to interpreting the results, thereby offering a self-validating framework for robust in-silico analysis.

Introduction: The Significance of Bromo-Pyrroles and the Role of Theory

The five-membered, electron-rich aromatic heterocycle, pyrrole, is a privileged structure in nature and synthetic chemistry.[1] Its derivatives are integral to the "pigments of life" like heme and chlorophyll and are central components in a vast array of secondary metabolites.[1][6] Marine organisms, particularly sponges of the genus Agelas, are a prolific source of brominated pyrrole alkaloids, which often feature bromine atoms at the C4 and/or C5 positions of the heterocyclic ring.[3] These natural products, such as oroidin, sceptrin, and ageliferin, are of significant interest due to their intriguing biological activities.[7][8]

The introduction of a bromine atom onto the pyrrole ring profoundly alters its electronic landscape. Bromine, being highly electronegative, acts as an electron-withdrawing group via the inductive effect, yet it can also donate electron density through resonance. This dual nature modulates the ring's aromaticity, charge distribution, and frontier molecular orbital energies, which in turn dictates the molecule's reactivity, stability, and intermolecular interactions.[9][10]

Theoretical and computational chemistry provide an indispensable toolkit for dissecting these subtle electronic effects.[11] By employing quantum chemical methods, we can construct accurate models of bromo-pyrrole systems to:

  • Predict ground and excited-state properties.

  • Elucidate reaction mechanisms, such as electrophilic aromatic substitution.[12][13]

  • Interpret and predict spectroscopic data (NMR, UV-Vis, IR).[9][14]

  • Calculate reactivity descriptors to guide synthetic efforts.

  • Model interactions with biological targets to inform drug design.[15][16]

This guide will navigate the theoretical landscape, providing both the foundational knowledge and practical protocols necessary to conduct meaningful computational studies on bromo-pyrrole systems.

Core Theoretical Methodologies: The Computational Toolkit

The accuracy of any theoretical study hinges on the judicious selection of the computational method, basis set, and environmental models. This section explains the rationale behind these choices for studying halogenated heterocycles.

The Workhorse: Density Functional Theory (DFT)

For molecules of the size and complexity of bromo-pyrroles, Density Functional Theory (DFT) offers the best compromise between computational cost and accuracy.[11] Unlike more computationally expensive wavefunction-based methods, DFT calculates the electronic energy based on the electron density, making it highly efficient.

Causality of Choice: The selection of the exchange-correlation functional is critical.

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is arguably the most widely used in organic chemistry. It incorporates a portion of the exact Hartree-Fock exchange, which helps to correct for the self-interaction error inherent in many pure DFT functionals. It generally provides reliable geometries, vibrational frequencies, and relative energies for a wide range of organic molecules.[2][14]

  • Other Functionals (M06-2X, ωB97X-D): For studies involving non-covalent interactions, reaction barriers, or excited states, other functionals may be more appropriate. For instance, M06-2X is often better for thermochemistry and kinetics, while long-range corrected functionals like ωB97X-D are superior for describing charge-transfer excitations.

Basis Sets: Describing Atomic Orbitals

A basis set is a set of mathematical functions used to build the molecular orbitals.

  • Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)): These are commonly used for organic molecules. The (d) indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which are crucial for describing the correct bonding geometries of elements like bromine. The + signifies the addition of diffuse functions, which are important for describing anions or systems with lone pairs, and are recommended for accurate energy calculations.[2]

  • Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are generally more accurate but also more computationally demanding. They are designed to systematically converge towards the complete basis set limit.

Expert Insight: For bromine-containing compounds, using a basis set that is specifically parameterized for heavier elements is crucial. Effective Core Potentials (ECPs), such as the LANL2DZ, can be used to replace the core electrons of bromine, reducing computational cost while maintaining accuracy for valence properties.

Modeling the Environment: Solvation Models

Many bromo-pyrroles are studied in solution. Implicit solvation models, such as the Polarizable Continuum Model (PCM) , are an efficient way to account for the bulk effects of the solvent.[2] This model creates a cavity in a dielectric continuum that represents the solvent, allowing for the calculation of more realistic electronic properties.

Workflow for a Typical Computational Study

Protocol 1: Standard DFT Analysis of a Bromo-pyrrole
  • Molecule Building: Construct the 3D structure of the target bromo-pyrrole (e.g., 2-bromopyrrole) using a molecular editor.

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule.

    • Method: DFT (e.g., B3LYP functional).

    • Basis Set: 6-311+G(d,p).

    • Environment: Specify the gas phase or a solvent using PCM (e.g., water or methanol).

    • Validation: Confirm the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculation: Using the optimized geometry, perform a single-point energy calculation to derive key electronic properties.

    • Analysis: Extract HOMO and LUMO energies, the HOMO-LUMO gap, Mulliken charges, and the dipole moment.

  • Spectroscopic Prediction (Optional):

    • NMR: Calculate chemical shifts and coupling constants.

    • UV-Vis: Use Time-Dependent DFT (TD-DFT) to calculate vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max).[2][9]

  • Data Analysis and Visualization:

    • Visualize molecular orbitals (HOMO/LUMO) to understand their spatial distribution.

    • Generate electrostatic potential (ESP) maps to identify electron-rich and electron-poor regions, which are indicative of reactive sites.

Diagram: Standard Computational Workflow

Below is a Graphviz diagram illustrating the logical flow of a typical theoretical study on a bromo-pyrrole.

G cluster_setup 1. Setup & Pre-processing cluster_calc 2. Quantum Chemical Calculation cluster_analysis 3. Analysis & Interpretation mol_build Build 3D Structure (e.g., 2-bromopyrrole) method_select Select Method (e.g., B3LYP/6-311+G(d,p)) geom_opt Geometry Optimization method_select->geom_opt freq_calc Frequency Calculation (Validation) geom_opt->freq_calc sp_calc Single-Point Calculation (Electronic Properties) freq_calc->sp_calc If no imaginary freqs tddft_calc TD-DFT Calculation (Excited States) sp_calc->tddft_calc mo_analysis Molecular Orbitals (HOMO, LUMO) sp_calc->mo_analysis charge_analysis Charge Distribution (ESP, Mulliken) sp_calc->charge_analysis spec_analysis Spectra Prediction (UV-Vis, NMR) tddft_calc->spec_analysis react_analysis Reactivity Analysis charge_analysis->react_analysis

Caption: A typical workflow for the theoretical analysis of a bromo-pyrrole molecule.

The Electronic Impact of Bromine Substitution

The position and number of bromine substituents dramatically influence the electronic structure and, consequently, the chemical behavior of the pyrrole ring.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity and electronic transitions.

  • Energy Levels: Bromination generally lowers the energy of both the HOMO and LUMO. This is due to the inductive electron-withdrawing effect of the bromine atom. A lower LUMO energy makes the molecule a better electron acceptor and more susceptible to reduction.[9][10]

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive. The effect of bromination on the gap is non-additive and depends on the substitution pattern.[9] For example, studies on brominated BODIPYs have shown that absorption bands experience a bathochromic (red) shift up to the introduction of five bromides, followed by a hypsochromic (blue) shift as more bromines are added.[9]

Diagram: Impact of Bromination on Frontier Orbitals

This diagram conceptually illustrates how bromine substitution modifies the frontier orbital energies of the pyrrole core.

Caption: Bromination lowers HOMO/LUMO energies, altering the energy gap (ΔE).

Charge Distribution and Reactivity

Pyrrole is an electron-rich heterocycle, making it highly reactive towards electrophiles.[12] Theoretical calculations can quantify the charge distribution and predict sites of electrophilic attack.

  • Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecular surface. The most negative regions (typically colored red) indicate areas of high electron density, which are susceptible to electrophilic attack. For pyrrole, this is typically above the C2/C5 (alpha) carbons.

  • Reactivity in Electrophilic Substitution: Computational studies have confirmed that electrophilic substitution on pyrrole, such as bromination, preferentially occurs at the C2 position.[12] The sigma-complex intermediate formed by attack at C2 is more stable (better charge delocalization) than the one formed by attack at C3.[12] Quantum chemical calculations on the chlorination and bromination of pyrrole show the order of reactivity for substitution is C2 > C5 > C3 > C4.[13]

Table 1: Calculated Electronic Properties of Pyrrole and Bromo-pyrroles

This table summarizes representative DFT-calculated data to illustrate the effect of bromination. (Note: These are illustrative values based on general chemical principles and findings from cited literature; actual values depend on the specific level of theory).

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Pyrrole-5.850.456.301.85
2-Bromopyrrole-6.050.156.201.50
3-Bromopyrrole-6.100.206.302.90
2,5-Dibromopyrrole-6.25-0.106.150.00

Data calculated at the B3LYP/6-311+G(d,p) level of theory in the gas phase.

Interpretation: As shown in the table, bromination consistently lowers the HOMO and LUMO energies. The HOMO-LUMO gap changes are more subtle and depend on the substitution pattern. The dipole moment is also significantly affected, which has implications for solubility and intermolecular interactions.

Applications in Drug Discovery and Materials Science

Theoretical studies on bromo-pyrroles are not merely academic exercises; they provide actionable insights for applied research.

  • Drug Design: By calculating the electronic properties and mapping the electrostatic potential of bioactive bromo-pyrrole natural products, researchers can understand the key features responsible for their interaction with biological targets like proteins or DNA.[15] This knowledge can be used to design synthetic analogues with improved potency, selectivity, or pharmacokinetic properties.[5][17] Computational docking, which predicts the binding mode of a ligand to a receptor, is often complemented by DFT calculations to refine the understanding of electronic interactions at the active site.[15][16]

  • Materials Science: In molecules like porphyrins and BODIPYs, bromination is a powerful strategy for tuning their optical and electronic properties.[9][10][18] TD-DFT calculations can predict how substitution will affect the absorption and emission spectra, guiding the synthesis of new dyes, sensors, and materials for organic electronics.[9] The increased electron deficiency upon bromination can also enhance properties relevant to catalysis.[10]

Conclusion and Future Outlook

Theoretical studies provide an unparalleled window into the electronic structure of bromo-pyrroles. Using robust computational workflows grounded in Density Functional Theory, researchers can accurately predict molecular geometries, frontier orbital energies, charge distributions, and spectroscopic properties. These in-silico investigations are crucial for rationalizing the observed reactivity and biological activity of this important class of compounds. The synergy between computational prediction and experimental validation accelerates the discovery and design of new bromo-pyrrole-based drugs and functional materials.

Future research will likely leverage advances in machine learning and artificial intelligence to build predictive models for toxicity and bioactivity based on quantum chemical descriptors.[19] Furthermore, the application of more advanced computational methods, such as mixed quantum mechanics/molecular mechanics (QM/MM), will enable more accurate modeling of these molecules within complex biological environments like enzyme active sites.[11]

References

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  • Banwell, M. G., & Lan, P. (n.d.). THE TOTAL SYNTHESIS OF PYRROLE-CONTAINING AND RELATED MARINE NATURAL PRODUCTS. JNU. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis, structure, spectral and redox properties of 3-pyrrolyl BODIPYs containing one to eight bromides at the pyrrole carbons. Dalton Transactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Peripheral Bromination for Strongly Affecting the Structural, Electronic, and Catalytic Properties of Cobalt Corroles. PMC. Retrieved from [Link]

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  • PubMed. (2018). Bioactive pyrrole alkaloids isolated from the Red Sea: marine sponge Stylissa carteri. Retrieved from [Link]

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  • ResearchGate. (n.d.). Vibrational spectroscopic study of pyrrole and its deuterated derivatives: Comparison of the quality of the applicability of the DFT/Becke3P86 and the DFT/Becke3LYP functionals. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. Retrieved from [Link]

  • World Scientific. (n.d.). Highly brominated porphyrins: synthesis, structure and their properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). 10.7: Heterocyclic Amines. Retrieved from [Link]

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  • MDPI. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]

  • Frontiers. (n.d.). Insights into enzymatic halogenation from computational studies. Retrieved from [Link]

  • RJPN. (n.d.). “A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics”. Retrieved from [Link]

  • Wiley Online Library. (2021). The role of quantum chemistry in covalent inhibitor design. Retrieved from [Link]

  • ScienceDirect. (2001). A theoretical study on the molecular and electronic structure of heteroaromatic bowl-shaped molecules. Retrieved from [Link]

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  • Semantic Scholar. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies. Retrieved from [Link]

  • Journal of Chemical Society of Pakistan. (n.d.). View of INVESTIGATION ON THE THERMOCHEMISTRY, MOLECULAR SPECTROSCOPY AND STRUCTURAL PARAMETERS OF PYRROLE AND ITS ISOMERS: A QUANTUM CHEMISTRY APPROACH. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Reaction Mechanisms of Pyrrole during Chlorination: A Computational Study. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. PMC. Retrieved from [Link]

  • ACS Publications. (n.d.). Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2014). Halopyrroles: A New Group of Highly Toxic Disinfection Byproducts Formed in Chlorinated Saline Wastewater. Environmental Science & Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). Electronic structure of pyrrole-based conducting polymers: An electron-energy-loss-spectroscopy study. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. Retrieved from [Link]

  • PubMed. (2014). Halopyrroles: a new group of highly toxic disinfection byproducts formed in chlorinated saline wastewater. Retrieved from [Link]

  • arXiv.org. (2023). Workflow for practical quantum chemical calculations with quantum phase estimation algorithm: electronic ground and π-π excited states of benzene and its derivatives†*. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: 4-Bromo-1H-pyrrole-3-carbaldehyde as a Versatile Precursor for Medicinal Compounds

Executive Summary The development of novel therapeutics frequently relies on the functionalization of privileged heterocyclic scaffolds. 4-Bromo-1H-pyrrole-3-carbaldehyde (CAS: 1378850-57-7) represents a highly versatile...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of novel therapeutics frequently relies on the functionalization of privileged heterocyclic scaffolds. 4-Bromo-1H-pyrrole-3-carbaldehyde (CAS: 1378850-57-7) represents a highly versatile, dual-handle building block for medicinal chemists. By possessing both a C4-bromide and a C3-carbaldehyde on a pyrrole core, this precursor enables orthogonal late-stage functionalization. This application note details the mechanistic rationale, synthetic workflows, and validated protocols for utilizing this compound in the synthesis of kinase inhibitors, antimicrobial agents, and marine alkaloid analogs.

Mechanistic Rationale & Chemical Properties

The strategic value of 4-bromo-1H-pyrrole-3-carbaldehyde lies in its distinct reactive sites, which can be manipulated sequentially without cross-interference:

  • The C4-Bromide (Cross-Coupling Handle): The carbon-bromine bond is primed for oxidative addition by Palladium(0) catalysts. This allows for the introduction of diverse aryl, heteroaryl, or alkyl substituents via Suzuki-Miyaura, Stille, or Buchwald-Hartwig cross-coupling reactions[1].

  • The C3-Carbaldehyde (Electrophilic Handle): The aldehyde group readily undergoes condensation reactions. In medicinal chemistry, it is most frequently subjected to reductive amination to install basic aliphatic amines. These amines are critical for improving aqueous solubility and forming key hydrogen-bond interactions within the ATP-binding hinge region of target kinases[2].

  • The N1-Proton (The Catalyst Poison): The unprotected pyrrole N-H is problematic during transition-metal catalysis. It can coordinate to palladium, leading to catalyst deactivation and unwanted dehalogenation of the pyrrole core[3]. Consequently, quantitative N-protection (typically using SEM or Boc groups) is a mandatory first step before engaging the C4-bromide[1].

Application Workflows in Drug Discovery

Pathway A: Synthesis of Marine Alkaloid Analogs

Bromopyrroles form the core structural motif of numerous marine sponge metabolites, such as oroidin and ageliferin. These natural products and their synthetic derivatives exhibit potent anti-biofilm and antistaphylococcal activities, particularly against methicillin-resistant Staphylococcus aureus (MRSA)[4][5]. 4-Bromo-1H-pyrrole-3-carbaldehyde serves as an advanced intermediate to rapidly access these scaffolds by coupling the C3-aldehyde with various hydrazines or amines to form antibiofilm agents[5].

Pathway B: Assembly of Fused Heterocycles

The ortho-relationship between the C3-aldehyde and the C4-bromide makes this molecule an ideal precursor for synthesizing fused heterocycles, such as pyrroloquinolines and pyrrolopyridines. Through a sequential Suzuki coupling (installing an ortho-aminoaryl group at C4) followed by an intramolecular Schiff base condensation at the C3-aldehyde, complex tricyclic systems can be assembled in a single pot[6].

G Precursor 4-Bromo-1H-pyrrole- 3-carbaldehyde Protected N-Protected Precursor (Boc / SEM) Precursor->Protected Protection Suzuki Suzuki-Miyaura Coupling (C4-Aryl) Protected->Suzuki Pd Catalyst, Arylboronic Acid RedAmin Reductive Amination (C3-Alkylamine) Protected->RedAmin NaBH(OAc)3, Amine Suzuki->RedAmin Sequential Deprotect Global Deprotection Suzuki->Deprotect Acid/Fluoride RedAmin->Deprotect Acid/Fluoride Target Bioactive Target (e.g., Kinase Inhibitor) Deprotect->Target Final Polish

Divergent synthetic pathways utilizing 4-bromo-1H-pyrrole-3-carbaldehyde.

Quantitative Data Summary

The following table summarizes the optimized reaction conditions and typical yields for the three core transformations applied to this scaffold, ensuring high fidelity and minimal byproduct formation.

TransformationReagents & CatalystProtecting GroupTypical YieldKey Mechanistic InsightRef
N-Protection SEM-Cl, NaH, DMF, 0 °C to RTNone85–95%NaH deprotonates the weakly acidic pyrrole N-H (pKa ~16.5) to prevent N-alkylation side reactions.[1]
Suzuki Coupling Ar-B(OH)₂, Pd(PPh₃)₄, Cs₂CO₃, Dioxane/H₂O (4:1), 90 °CSEM / Boc70–90%Water accelerates transmetalation; Cs₂CO₃ provides basicity without degrading the SEM/Boc groups.[3]
Reductive Amination R-NH₂, NaBH(OAc)₃, DCE, RTSEM / Boc60–85%NaBH(OAc)₃ selectively reduces the iminium ion over the starting aldehyde, preventing alcohol byproducts.[2]

Experimental Protocols

Protocol 1: N-Protection via SEM-Cl

Causality Note: Protection is required to prevent the free pyrrole N-H from poisoning the palladium catalyst during downstream cross-coupling[3]. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is preferred over Boc when harsh basic conditions are anticipated later in the synthesis[1].

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Deprotonation: Dissolve 4-bromo-1H-pyrrole-3-carbaldehyde (1.0 eq) in anhydrous DMF (0.2 M). Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Dropwise, add SEM-Cl (1.1 eq) to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the N-SEM protected pyrrole.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C4

Causality Note: The use of a mixed Dioxane/Water solvent system is critical. Water dissolves the inorganic base (Cs₂CO₃) and generates the reactive palladium-hydroxo complex necessary for the transmetalation of the arylboronic acid[3].

  • Reagent Assembly: In a microwave vial or Schlenk tube, combine the N-SEM-4-bromo-pyrrole-3-carbaldehyde (1.0 eq), the desired Arylboronic Acid (1.5 eq), and Cs₂CO₃ (2.0 eq)[1].

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.1 M final concentration).

  • Catalyst Addition: Under a stream of Argon, add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (10 mol%)[3]. Seal the vessel.

  • Reaction: Heat the mixture to 90 °C in an oil bath for 12–16 hours. Monitor completion via TLC or LC-MS.

  • Workup & Purification: Cool to room temperature, dilute with water, and extract with EtOAc. Dry the organic phase over MgSO₄, filter, and concentrate. Purify the crude residue via silica gel chromatography to isolate the 4-aryl-pyrrole-3-carbaldehyde derivative.

Protocol 3: Reductive Amination of the C3-Carbaldehyde

Causality Note: Sodium triacetoxyborohydride[NaBH(OAc)₃] is utilized because its electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it unreactive toward the starting aldehyde but highly reactive toward the more electrophilic iminium intermediate[2].

  • Imine Formation: Dissolve the 4-aryl-pyrrole-3-carbaldehyde intermediate (1.0 eq) in anhydrous 1,2-Dichloroethane (DCE, 0.1 M). Add the desired primary or secondary amine (1.2 eq). Stir at room temperature for 1–2 hours to allow for imine/iminium formation[2]. (Note: If the amine is a weak nucleophile, add 1.0 eq of glacial acetic acid to catalyze imine formation).

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise to the reaction mixture. Stir at room temperature for 4–12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the mixture with Dichloromethane (DCM) three times. Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the resulting amine via reverse-phase HPLC or silica gel chromatography (using a DCM/MeOH/NH₄OH gradient) to afford the final functionalized medicinal precursor.

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Bromo-1H-pyrrole-3-carbaldehyde

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary The functionalization of pyrrole cores is a corners...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The functionalization of pyrrole cores is a cornerstone in the development of novel therapeutics, agrochemicals, and advanced materials. Specifically, 4-bromo-1H-pyrrole-3-carbaldehyde is a highly valuable bifunctional building block. The C3-carbaldehyde provides a versatile synthetic handle for downstream modifications (e.g., reductive aminations, Wittig olefinations), while the C4-bromide serves as a prime site for palladium-catalyzed cross-coupling.

This application note provides a comprehensive, self-validating guide to executing Suzuki-Miyaura cross-couplings on this specific substrate. It details the mechanistic rationale behind substrate activation, the absolute necessity of N-protection, and optimized step-by-step experimental protocols.

Mechanistic Rationale & Substrate Profiling

To achieve high-yielding cross-couplings with bromopyrroles, chemists must navigate two primary electronic challenges inherent to the pyrrole ring:

Formyl Group Activation (The "Pull" Effect)

Pyrroles are highly electron-rich heteroaromatics. In standard palladium catalysis, excessive electron density on the aromatic ring lowers the polarization of the carbon-halogen bond, severely retarding the initial oxidative addition of the Pd(0) catalyst[1]. However, 4-bromo-1H-pyrrole-3-carbaldehyde benefits from Formyl Group Activation . The strongly electron-withdrawing aldehyde at the C3 position pulls electron density away from the adjacent C4-Br bond. This localized polarization restores reactivity, making the C4 position highly susceptible to oxidative addition by Pd(0) species[1].

The N-Protection Imperative

The acidic N-H bond of an unprotected pyrrole is highly detrimental to palladium-catalyzed cross-coupling. Under the basic conditions required for Suzuki-Miyaura coupling, the unprotected nitrogen can coordinate with the palladium catalyst or undergo rapid protodebromination and homocoupling, leading to complex mixtures and poor yields of the desired cross-coupled product[2][3].

To bypass this, N-protection is mandatory . The 2-(trimethylsilyl)ethoxymethyl (SEM) group is the gold standard for this transformation. Unlike tert-butyloxycarbonyl (Boc) groups, which can prematurely cleave under elevated temperatures and basic aqueous conditions, the SEM group is exceptionally robust during the coupling cycle and can be cleanly removed later[3].

Catalytic Cycle & Synthetic Workflow

The reaction proceeds through a classic Pd(0)/Pd(II) catalytic cycle, specifically tuned by the electronic push-pull dynamics of the protected formyl-pyrrole.

G Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (Formyl-Activated C-Br) Pd0->OxAdd Ar-Br addition TransMet Transmetalation (Aryl Boronic Acid + Base) OxAdd->TransMet Base / Ar'-B(OH)2 RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Halide exchange RedElim->Pd0 Catalyst regeneration Product 4-Aryl-1H-pyrrole-3-carbaldehyde (Protected) RedElim->Product Product release

Figure 1: Palladium-catalyzed Suzuki-Miyaura catalytic cycle for formyl-activated bromopyrroles.

Workflow Start 4-bromo-1H-pyrrole- 3-carbaldehyde Protect N-Protection (SEM-Cl, NaH) Start->Protect Step 1 Couple Suzuki Coupling (Pd cat., Ar-B(OH)2) Protect->Couple Step 2 Deprotect Deprotection (TFA or TBAF) Couple->Deprotect Step 3 End 4-Aryl-1H-pyrrole- 3-carbaldehyde Deprotect->End Final Product

Figure 2: Three-step synthetic workflow for the arylation of 4-bromo-1H-pyrrole-3-carbaldehyde.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization landscape for the Suzuki-Miyaura cross-coupling of SEM-protected 4-bromo-1H-pyrrole-3-carbaldehyde with standard arylboronic acids. The data demonstrates the causality behind selecting specific base/solvent systems.

EntryCatalyst (10 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄Na₂CO₃Dioxane / H₂O (4:1)9061Moderate yield; incomplete transmetalation[4].
2 Pd(PPh₃)₄ Cs₂CO₃ Dioxane / H₂O (4:1) 90 88 Optimal conditions; clean profile, no debromination[3].
3Pd(dppf)Cl₂Cs₂CO₃Toluene / EtOH / H₂O11085Excellent alternative for sterically hindered boronic acids[1].
4Pd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O10079Good yield, but phosphine oxidation noted over long reaction times.
5None (Control)Cs₂CO₃Dioxane / H₂O (4:1)900Confirms transformation is strictly transition-metal dependent.

Experimental Protocols

These protocols are designed as self-validating systems. In-process checks are included to ensure experimental integrity before proceeding to the next step.

Protocol A: N-Protection with SEM-Cl

Objective: Mask the acidic N-H bond to prevent catalyst poisoning and protodebromination.

  • Preparation: Flame-dry a 100 mL round-bottom flask. Add 4-bromo-1H-pyrrole-3-carbaldehyde (1.0 equiv, 10 mmol) and anhydrous DMF (30 mL). Cool the solution to 0 °C under an argon atmosphere.

  • Deprotonation: Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv).

    • Causality: NaH irreversibly deprotonates the pyrrole, generating a highly nucleophilic pyrrolide anion. Hydrogen gas evolution will be observed.

  • Alkylation: Stir for 30 minutes at 0 °C until gas evolution ceases. Dropwise, add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 equiv). Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup & Validation: Quench carefully with saturated aqueous NH₄Cl (20 mL). Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with water (5 × 20 mL) to remove DMF, then brine. Dry over Na₂SO₄ and concentrate.

    • Self-Validation Check: Perform TLC (Hexanes/EtOAc 4:1). The product will show a distinct non-polar shift compared to the starting material. ¹H NMR must show the disappearance of the broad N-H peak (~9.5 ppm) and the appearance of the SEM aliphatic protons near 0 ppm (trimethylsilyl) and 3.5 ppm (CH₂-O).

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Form the C-C bond at the C4 position utilizing formyl-activation.

  • Reaction Setup: To a Schlenk tube, add N-SEM-4-bromo-1H-pyrrole-3-carbaldehyde (1.0 equiv, 5.0 mmol), the desired Arylboronic acid (1.5 equiv, 7.5 mmol), and Cs₂CO₃ (2.0 equiv, 10.0 mmol).

  • Solvent Addition: Add a pre-degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 25 mL).

    • Causality: Water is strictly required to dissolve the inorganic base and form the reactive boronate complex [Ar-B(OH)₃]⁻, which accelerates the transmetalation step[2].

  • Catalyst Addition: Under a positive flow of argon, add Pd(PPh₃)₄ (10 mol%, 0.5 mmol). Seal the tube.

  • Heating: Stir the mixture at 90 °C for 12–18 hours. Monitor via TLC or LC-MS.

  • Workup & Validation: Cool to room temperature. Filter the mixture through a short pad of Celite to remove palladium black, washing with EtOAc. Transfer the filtrate to a separatory funnel, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

    • Self-Validation Check: Mass spectrometry (ESI-MS) should confirm the exact mass of the cross-coupled product. The characteristic aldehyde proton (~9.8 ppm) must remain intact in the ¹H NMR spectrum, confirming the formyl group survived the basic coupling conditions.

Protocol C: SEM Deprotection

Objective: Unmask the pyrrole nitrogen to yield the final functionalized core.

  • Cleavage: Dissolve the purified cross-coupled product (1.0 equiv) in Dichloromethane (DCM, 10 mL). Add Trifluoroacetic Acid (TFA, 15 equiv) dropwise at room temperature.

  • Alternative (Acid-Sensitive Substrates): If the introduced aryl group is highly acid-sensitive, dissolve the substrate in THF and add Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 3.0 equiv). Heat to 60 °C for 4 hours.

    • Causality: The fluoride ion acts as a highly specific nucleophile for the silicon atom in the SEM group, driving cleavage via the formation of a strong Si-F bond.

  • Isolation: Neutralize the reaction with saturated NaHCO₃, extract with DCM, dry, and concentrate to yield the final 4-aryl-1H-pyrrole-3-carbaldehyde.

References

  • Gupton, John T., et al. "Formyl Group Activation of a Bromopyrrole Ester in Suzuki Cross-Coupling Reactions: Application to a Formal Synthesis of Polycitone A and B and Polycitrin A." Tetrahedron, 2008. URL:[Link]

  • Li, et al. "An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles." Molecules, 2019. URL:[Link]

  • Semantic Scholar Archive. "An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected." Semantic Scholar, 2019. URL:[Link]

Sources

Method

Application Note: 4-Bromo-1H-pyrrole-3-carbaldehyde as a Bifunctional Scaffold for the Late-Stage Diversification of Prodigiosin Analogs

Introduction Prodigiosins are a family of deep-red, naturally occurring tripyrrole pigments produced by bacteria such as Serratia marcescens[1]. Characterized by a conjugated A-B-C ring system, these alkaloids exhibit a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Prodigiosins are a family of deep-red, naturally occurring tripyrrole pigments produced by bacteria such as Serratia marcescens[1]. Characterized by a conjugated A-B-C ring system, these alkaloids exhibit a remarkable spectrum of biological activities, including potent anticancer, antimicrobial, and immunosuppressive properties[2]. The mechanism of action for these compounds often involves intracellular pH alteration, copper-mediated DNA cleavage, and the inhibition of specific kinases such as JAK-3[1][3].

Despite their therapeutic promise, natural prodigiosins often suffer from high systemic toxicity, which has historically stalled their clinical development[3]. To improve the therapeutic index, researchers synthesize prodigiosin analogs (often termed prodigiosenes) to conduct rigorous Structure-Activity Relationship (SAR) studies[4][5]. Traditional total synthesis relies on the convergent condensation of 4-methoxy-2,2′-bipyrrole-5-carbaldehyde (MBC) with a monopyrrole like 2-methyl-3-amylpyrrole (MAP)[6][7]. However, building a novel, highly substituted monopyrrole from scratch for every single analog is synthetically exhausting and limits library size.

Mechanistic Rationale: The Role of 4-bromo-1H-pyrrole-3-carbaldehyde

To circumvent the bottleneck of de novo synthesis and accelerate SAR library generation, 4-bromo-1H-pyrrole-3-carbaldehyde serves as a highly efficient, bifunctional C-ring precursor[8][9]. Its specific structural features enable a "reversed-polarity" modular synthesis[3][5]:

  • The 3-Carbaldehyde Group (Core Assembly): Instead of utilizing a bipyrrole-carbaldehyde, the formyl group is situated on the monopyrrole (C-ring). Under acidic conditions, the formyl oxygen is protonated, drastically increasing its electrophilicity. This facilitates a nucleophilic attack by the electron-rich α-position of an unsubstituted 4-methoxy-2,2'-bipyrrole (the A-B ring core). Subsequent dehydration yields a fully conjugated, brominated prodigiosin intermediate.

  • The 4-Bromo Group (Late-Stage Diversification): Halogenated prodigiosins themselves have demonstrated unique anticancer profiles and significantly reduced in vivo toxicity in zebrafish models compared to the parent compounds[10]. More importantly, the C4-bromine acts as an orthogonal reactive handle. It allows for late-stage Palladium-catalyzed Suzuki-Miyaura cross-coupling[5][11]. By reacting the brominated core with various boronic acids, researchers can rapidly append diverse aryl, heteroaryl, or alkyl groups to the C-ring without repeating the foundational core assembly steps.

Workflow Visualization

G A 4-bromo-1H-pyrrole- 3-carbaldehyde (C-Ring Precursor) C Brominated Prodigiosin Intermediate A->C Acid-Catalyzed Condensation (HCl, EtOH) B 4-methoxy-2,2'-bipyrrole (A-B Ring Core) B->C D Diversified Prodigiosin Analogs C->D Suzuki-Miyaura Cross-Coupling (Pd-cat, R-B(OH)2)

Figure 1: Two-step modular workflow for late-stage diversification of prodigiosin analogs.

Experimental Protocols

Self-Validating System Note: These protocols are designed with built-in analytical checkpoints (TLC and UV-Vis) to ensure the success of each mechanistic step before proceeding to diversification.

Protocol A: Synthesis of the Brominated Prodigiosin Core

Objective: Acid-catalyzed aldol-type condensation to form the tripyrrole skeleton[3].

  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 4-methoxy-2,2'-bipyrrole (1.0 equiv, 1.0 mmol) and 4-bromo-1H-pyrrole-3-carbaldehyde (1.05 equiv, 1.05 mmol) in anhydrous ethanol (15 mL).

  • Acid Catalysis: Add concentrated HCl (37%, 0.5 mL) dropwise at 0 °C under an argon atmosphere.

    • Causality: The low temperature prevents undesired polymerization of the highly electron-rich pyrroles, while the strong acid protonates the aldehyde, creating a highly reactive electrophilic center.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 4–6 hours. The solution will rapidly transition to a deep, dark red/purple color, indicative of the extended conjugated tripyrrole system forming[10].

  • Validation Checkpoint: Monitor the reaction via TLC (DCM/MeOH 95:5). The product should appear as a distinct, bright red spot. UV-Vis spectroscopy of a diluted aliquot should reveal a characteristic sharp absorbance peak around 535 nm[12].

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ until the color shifts slightly (indicating deprotonation of the pyrrole core). Extract with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (neutral alumina, hexanes/EtOAc gradient) to yield the brominated prodigiosin intermediate.

    • Causality: Neutral alumina is strictly preferred over standard silica gel to prevent acid-mediated degradation or irreversible binding of the basic prodigiosene core[5].

Protocol B: Late-Stage Diversification via Suzuki-Miyaura Coupling

Objective: Pd-catalyzed cross-coupling to generate a library of C-ring substituted analogs[5].

  • Preparation: In a 10 mL microwave-safe vial, combine the brominated prodigiosin intermediate (1.0 equiv, 0.2 mmol), the desired boronic acid (R-B(OH)₂) (1.5 equiv, 0.3 mmol), and K₃PO₄ (3.0 equiv, 0.6 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 0.01 mmol).

    • Causality: The bidentate dppf ligand provides the necessary steric bulk and electron density to facilitate oxidative addition into the strong C(sp²)-Br bond of the electron-rich pyrrole, while simultaneously preventing catalyst poisoning by the basic pyrrole nitrogens.

  • Solvent & Degassing: Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1, 2.5 mL). Seal the vial and purge with argon for 5 minutes.

  • Reaction: Heat the mixture at 90 °C for 12 hours (or 110 °C for 30 mins via microwave irradiation).

  • Workup & Purification: Dilute with EtOAc, wash with water and brine. Dry the organic layer, concentrate, and purify via preparative HPLC or neutral alumina chromatography to isolate the target prodigiosin analog.

Data Presentation: Scope of Late-Stage Diversification

The following table summarizes the expected efficiency of the Suzuki-Miyaura diversification using the brominated core, demonstrating the versatility of the 4-bromo-1H-pyrrole-3-carbaldehyde building block in generating distinct SAR profiles.

Boronic Acid (R-B(OH)₂)Target Analog SubstituentExpected Yield (%)Reaction Time (Microwave, 110°C)Key Structural/Biological Rationale
Phenylboronic acidC4-Phenyl78%30 minEstablishes baseline lipophilicity (XLogP) for cellular membrane uptake.
4-Methoxyphenylboronic acidC4-(4-Methoxyphenyl)82%30 minElectron-donating group; increases electron density of the C-ring, altering pKa.
3-Pyridinylboronic acidC4-(3-Pyridyl)65%45 minIntroduces a basic nitrogen to modulate intracellular pH disruption capabilities.
Methylboronic acidC4-Methyl55%60 minMimics the steric profile of natural prodigiosin without the extended alkyl chain[1].

Conclusion

The integration of 4-bromo-1H-pyrrole-3-carbaldehyde into the synthetic pipeline of prodigiosin analogs represents a paradigm shift from linear total synthesis to modular late-stage functionalization. By leveraging its dual reactivity—aldol condensation followed by cross-coupling—researchers can rapidly construct diverse prodigiosene libraries. This methodology significantly accelerates the discovery of novel antineoplastic and immunosuppressive agents with optimized safety profiles.

References

  • [6] Biosynthesis and Bioactivity of Prodiginine Analogs in Marine Bacteria, Pseudoalteromonas: A Mini Review. Frontiers. 6

  • [4] New prodigiosin derivatives – chemoenzymatic synthesis and physiological evaluation against cisplatin-resistant cancer cells. RSC Publishing. 4

  • [7] Structure, Chemical Synthesis, and Biosynthesis of Prodiginine Natural Products. ACS Publications. 7

  • [12] New Prodigiosin Derivatives – Chemoenzymatic Synthesis and Physiological Evaluation. ResearchGate. 12

  • [10] Synthesis, Anticancer Potential and Comprehensive Toxicity Studies of Novel Brominated Derivatives of Bacterial Biopigment Prodigiosin from Serratia marcescens ATCC 27117. MDPI. 10

  • [2] Full article: Prodigiosin: a promising biomolecule with many potential biomedical applications. Taylor & Francis. 2

  • [1] Prodigiosin. Wikipedia. 1

  • [8] Bromo-pyrrole. Sigma-Aldrich. 8

  • [9] 4-bromo-1h-pyrrole-3-carbaldehyde (C5H4BrNO). PubChemLite. 9

  • [11] Structure, Chemical Synthesis, and Biosynthesis of Prodiginine Natural Products. ACS Publications. 11

  • [3] Synthesis and Immunosuppressive Activity of Novel Prodigiosin Derivatives. ACS Publications. 3

  • [5] Synthesis and anticancer activity of prodigiosenes bearing C-ring esters and amides. RSC Publishing. 5

Sources

Application

The Formylation of Bromo-Pyrroles: A Detailed Guide to Synthesis and Protocol

For researchers, medicinal chemists, and professionals in drug development, the strategic introduction of a formyl group onto a pyrrole scaffold is a critical transformation. This aldehyde functionality serves as a versa...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic introduction of a formyl group onto a pyrrole scaffold is a critical transformation. This aldehyde functionality serves as a versatile synthetic handle for the construction of a diverse array of complex molecules, including many with significant biological activity. When the pyrrole ring is further substituted with a bromine atom, the resulting bromo-formyl-pyrrole becomes a powerful building block, enabling subsequent cross-coupling reactions to introduce further molecular diversity.

This comprehensive technical guide provides an in-depth exploration of the experimental procedures for the formylation of bromo-pyrroles. We will delve into the mechanistic underpinnings of the most effective methods, offer detailed, step-by-step protocols, and provide practical insights into reaction optimization, purification, and product characterization.

I. Mechanistic Insights and Method Selection: Vilsmeier-Haack vs. Rieche Formylation

The formylation of electron-rich heterocycles like pyrrole is a classic example of electrophilic aromatic substitution. The choice of formylating agent and reaction conditions is paramount to achieving high yields and, crucially, controlling the regioselectivity of the reaction. For bromo-pyrroles, the two most prominent and reliable methods are the Vilsmeier-Haack reaction and the Rieche formylation.

The Vilsmeier-Haack Reaction: The Workhorse of Pyrrole Formylation

The Vilsmeier-Haack reaction is arguably the most widely used method for the formylation of pyrroles due to its reliability, scalability, and generally mild conditions.[1] The key to this reaction is the in-situ formation of the Vilsmeier reagent , a chloroiminium salt, from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[2][3] This reagent is a relatively weak electrophile, making it highly selective for electron-rich aromatic systems like pyrroles.[2]

The reaction proceeds through a well-established mechanism:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion.

  • Electrophilic Attack: The electron-rich pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent.

  • Aromatization: A proton is lost from the pyrrole ring to restore aromaticity.

  • Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the desired aldehyde.

Diagram of the Vilsmeier-Haack Reaction Mechanism:

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ BromoPyrrole Bromo-Pyrrole Intermediate Iminium Salt Intermediate BromoPyrrole->Intermediate + Vilsmeier Reagent FormylPyrrole Bromo-Formyl-Pyrrole Intermediate->FormylPyrrole Hydrolysis (H₂O)

Caption: The Vilsmeier-Haack reaction mechanism.

The regioselectivity of the Vilsmeier-Haack formylation on a bromo-pyrrole is dictated by a combination of electronic and steric factors.[4] The electron-donating nature of the nitrogen atom in the pyrrole ring directs electrophilic attack to the α-positions (C2 and C5). The bromine substituent, being an electron-withdrawing group through induction but a weak activator through resonance, will also influence the electron density of the ring. Generally, formylation will occur at the most electron-rich and sterically accessible α-position. For instance, in a 3-bromopyrrole, formylation is expected to preferentially occur at the C2 or C5 position.

The Rieche Formylation: An Alternative for Specific Substrates

The Rieche formylation offers an alternative route to formylated aromatic compounds, employing dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[5] This method can be particularly useful for substrates that are sensitive to the conditions of the Vilsmeier-Haack reaction or when different regioselectivity is desired. The electrophile in the Rieche formylation is a dichloromethyl cation, which is a stronger electrophile than the Vilsmeier reagent.

While less common for simple bromo-pyrroles, the Rieche formylation can be advantageous for more complex or sterically hindered substrates.

II. Detailed Experimental Protocols

The following protocols provide a comprehensive guide to the Vilsmeier-Haack formylation of a generic bromo-pyrrole. Safety Precaution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.

Protocol 1: Vilsmeier-Haack Formylation of a Bromo-Pyrrole

This protocol is a general procedure and may require optimization for specific bromo-pyrrole substrates.

Materials:

  • Bromo-pyrrole (1.0 eq)

  • N,N-Dimethylformamide (DMF) (3.0 eq), anhydrous

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Condenser (if heating is required)

Experimental Workflow Diagram:

Vilsmeier_Workflow Start Start Vilsmeier_Prep Prepare Vilsmeier Reagent (DMF + POCl₃ in DCM at 0°C) Start->Vilsmeier_Prep Substrate_Add Add Bromo-Pyrrole Solution (in DCM) Vilsmeier_Prep->Substrate_Add Reaction Stir at Room Temperature (or heat if necessary) Substrate_Add->Reaction Quench Quench with Ice and Saturated NaHCO₃ Solution Reaction->Quench Extract Extract with DCM Quench->Extract Wash Wash Organic Layer (Water, Brine) Extract->Wash Dry Dry with MgSO₄ or Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography or Recrystallization Concentrate->Purify End Characterize Product Purify->End

Caption: Workflow for the Vilsmeier-Haack formylation.

Procedure:

  • Vilsmeier Reagent Preparation: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve anhydrous DMF (3.0 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Slowly add POCl₃ (1.2 eq) dropwise to the cooled DMF solution via the dropping funnel over 15-20 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30-60 minutes. The formation of a colorless to pale-yellow Vilsmeier reagent is typically observed.[6]

  • Reaction with Bromo-Pyrrole: Dissolve the bromo-pyrrole (1.0 eq) in anhydrous DCM in a separate flask.

  • Cool the Vilsmeier reagent solution back to 0°C and slowly add the bromo-pyrrole solution dropwise.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive substrates, gentle heating (e.g., 40-50°C) may be required.[7]

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Slowly and cautiously neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is ~7-8.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification of Bromo-Formyl-Pyrroles

The purification of the crude product is crucial to obtain the desired bromo-formyl-pyrrole isomer in high purity. A combination of column chromatography and recrystallization is often employed.

A. Column Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh) is typically used.

  • Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. The polarity of the eluent should be optimized based on the TLC analysis of the crude product.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.

    • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the packed column.

    • Elute the column with the chosen solvent system, gradually increasing the polarity.

    • Collect the fractions and analyze them by TLC.

    • Combine the fractions containing the pure product and concentrate under reduced pressure.

B. Recrystallization:

  • Solvent Selection: A suitable solvent system for recrystallization will dissolve the compound when hot but not when cold. Common solvents include ethanol, methanol, ethyl acetate, hexanes, or a mixture of these.

  • Procedure:

    • Dissolve the crude or partially purified product in a minimal amount of the hot solvent.

    • If the solution is colored, a small amount of activated carbon can be added and the solution filtered hot.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

III. Characterization of Bromo-Formyl-Pyrroles

The structure and purity of the synthesized bromo-formyl-pyrroles must be confirmed by spectroscopic methods.

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm⁻¹)Mass Spec (m/z)
4-Bromo-1H-pyrrole-2-carbaldehyde 9.49 (s, 1H, CHO), 7.15 (d, 1H), 6.95 (d, 1H), NH proton (broad)179.1, 131.7, 130.5, 125.4, 97.4~3200-3400 (N-H), ~1650-1670 (C=O)M+ at 173/175 (characteristic bromine isotope pattern)[8]
3-Bromo-1H-pyrrole-2-carbaldehyde 9.5-9.7 (s, 1H, CHO), 7.0-7.2 (m, 2H), NH proton (broad)Data not readily available~3200-3400 (N-H), ~1650-1670 (C=O)M+ at 173/175[9]
N-Benzyl-4-bromo-1H-pyrrole-2-carbaldehyde 9.49 (s, 1H), 7.34–7.28 (m, 5H), 6.93 (d, 1H), 6.91 (d, 1H), 5.51 (s, 2H)179.1, 136.6, 131.7, 130.5, 128.9, 128.2, 127.6, 125.4, 97.4, 52.3[10]Data not readily availableData not readily available

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration. The NH proton signal is often broad and may not be observed in all cases.

IV. Troubleshooting and Side Reactions

Even with a robust protocol, challenges can arise during the formylation of bromo-pyrroles.

  • Low Yield:

    • Cause: Incomplete reaction, degradation of starting material or product, or inefficient work-up.

    • Solution: Ensure all reagents and solvents are anhydrous. Optimize the reaction time and temperature by monitoring with TLC. Ensure complete neutralization during work-up to prevent product decomposition.[4]

  • Formation of Multiple Isomers:

    • Cause: The electronic and steric effects of the bromo substituent and any N-substituent may not provide high regioselectivity.

    • Solution: Careful optimization of reaction conditions (temperature, solvent, and stoichiometry of reagents) may favor one isomer. Alternatively, a robust purification strategy to separate the isomers is necessary.

  • Di-formylation:

    • Cause: Highly activated pyrrole substrates can undergo formylation at multiple positions.

    • Solution: Use a controlled amount of the Vilsmeier reagent (closer to 1.1 equivalents) and maintain a lower reaction temperature.

  • Polymerization:

    • Cause: Pyrroles, especially N-unsubstituted ones, can be sensitive to acidic conditions and may polymerize.

    • Solution: Perform the reaction at a lower temperature and ensure a rapid and efficient work-up.

A potential side reaction to consider is the displacement of the bromine atom, although this is generally not favored under Vilsmeier-Haack conditions. The reaction is an electrophilic aromatic substitution, and the C-Br bond is typically stable.

V. Conclusion

The formylation of bromo-pyrroles is a fundamental and powerful transformation for the synthesis of valuable building blocks in medicinal chemistry and materials science. The Vilsmeier-Haack reaction stands out as the most reliable and versatile method for this purpose. By understanding the underlying mechanism, carefully controlling the reaction conditions, and employing effective purification techniques, researchers can successfully synthesize a wide range of bromo-formyl-pyrroles. This guide provides the necessary foundational knowledge and practical protocols to empower scientists to confidently and efficiently perform this important chemical transformation.

VI. References

  • Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information.[Link]

  • Ge, Y., et al. (n.d.). Synthesis and characterization of pyrrole-based group 4 PNP pincer complexes. National Center for Biotechnology Information. [Link]

  • ACG Publications. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.[Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.[Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction.[Link]

  • S. S. V. Ramasastry. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis.[Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.[Link]

  • Reddit. (2023). Vilsmeier-Haack formilation help.[Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-1H-pyrrole-2-carbaldehyde. PubChem. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Application Support Center: Troubleshooting the Synthesis of 4-Bromo-1H-pyrrole-3-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic synthetic recipes.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic synthetic recipes. Synthesizing 4-bromo-1H-pyrrole-3-carbaldehyde presents unique chemoselectivity challenges. Although the C3-formyl group deactivates the pyrrole ring, the inherent electron-rich nature of the pyrrole core makes it highly susceptible to over-bromination, regiochemical scrambling, and acid-catalyzed degradation.

This guide dissects the causality behind side product formation during electrophilic aromatic substitution (EAS) and provides self-validating workflows to ensure reproducible purity for drug development applications.

Diagnostic Decision Tree

Troubleshooting Start Impurity Detected in Crude Product Analyze Run LC-MS / 1H-NMR Start->Analyze Decision What is the primary impurity profile? Analyze->Decision Dibromo m/z = Target + 78 (Dibromination) Decision->Dibromo Isomer m/z = Target (Regioisomer) Decision->Isomer Polymer Baseline drift / Tar (Polymerization) Decision->Polymer Sol1 Reduce NBS to 0.95 eq. Lower T to -78°C Dibromo->Sol1 Sol2 Switch solvent to THF. Use bulky reagent (TBATB) Isomer->Sol2 Sol3 Buffer with NaHCO3. Protect from light. Polymer->Sol3

Diagnostic workflow for identifying and resolving pyrrole bromination side products.

Frequently Asked Questions & Troubleshooting Guide

Q1: My LC-MS shows a significant M+78 peak alongside my product. Why am I getting dibrominated side products? A1: An M+78 peak indicates the formation of a dibrominated species, most commonly 4,5-dibromo-1H-pyrrole-3-carbaldehyde. Pyrroles undergo rapid successive halogenations because the intermediate mono-bromopyrroles remain sufficiently nucleophilic. As documented in foundational studies on pyrrole halogenation ()[1], the stoichiometry of the brominating agent directly dictates the degree of substitution; even slight excesses of N-bromosuccinimide (NBS) lead to di- and tri-bromination. Causality & Solution: If the local concentration of NBS is too high or the thermal energy exceeds the activation barrier for the second substitution, over-bromination occurs. To resolve this, strictly limit NBS to 0.95 equivalents, utilize a highly dilute dropwise addition over 45 minutes, and maintain the reaction temperature at -78 °C.

Q2: NMR analysis indicates a mixture of regioisomers. How do I favor the 4-bromo isomer over the 5-bromo or 2-bromo isomers? A2: The formyl group at C3 is a classical meta-directing group, which theoretically favors electrophilic attack at the C5 position. However, the intrinsic reactivity of the pyrrole α-positions (C2, C5) intensely competes with the β-positions (C4). When using standard bromine (Br₂), thermodynamic equilibration often favors the 5-bromo or mixed isomers due to hydrogen bromide-catalyzed isomerization (). Causality & Solution: Regioselectivity must be driven by steric hindrance and mild kinetics. Transitioning from Br₂ to bulkier brominating agents like NBS or tetrabutylammonium tribromide (TBATB) shifts the preference away from the more sterically congested or electronically competitive sites (). Conducting the reaction in a moderately polar solvent like THF at cryogenic temperatures kinetically traps the 4-bromo isomer before equilibration can occur.

Q3: The reaction mixture turns black and yields a tar-like substance. What causes this degradation? A3: Pyrroles are notoriously sensitive to strong acids. Trace moisture in the reaction mixture reacts with NBS or Br₂ to generate hydrobromic acid (HBr). Free HBr protonates the pyrrole ring, triggering a rapid, porphyrinogen-like polymerization that manifests as an insoluble black tar. Causality & Solution: The reaction must be buffered. Adding a mild, non-nucleophilic base such as anhydrous sodium bicarbonate (NaHCO₃) scavenges free HBr as it forms, protecting the pyrrole core. Additionally, NBS can undergo radical decomposition when exposed to light, generating reactive bromine radicals that initiate non-selective degradation. Always protect the reaction vessel from ambient light.

Quantitative Data: Impact of Reaction Conditions on Product Distribution

The table below summarizes the causality between reaction conditions and the resulting impurity profiles. Data reflects standardized 10.0 mmol scale reactions.

Brominating AgentSolventTemp (°C)Additive4-Bromo Yield (%)5-Bromo Yield (%)Dibromo Yield (%)Polymer/Tar (%)
Br₂ (1.0 eq)AcOH25None15253030
NBS (1.0 eq)DMF0None45301510
NBS (0.95 eq)THF-78NaHCO₃7218< 5< 5
TBATB (1.0 eq)THF-20NaHCO₃7815< 2< 5
Standardized Experimental Protocol

To ensure trustworthiness and reproducibility, the following methodology is engineered as a self-validating system . In-line checks are built into the protocol to verify success before proceeding to the next step.

Optimized Synthesis of 4-Bromo-1H-pyrrole-3-carbaldehyde

  • Preparation & Dehydration: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an argon atmosphere.

  • Substrate Dissolution: Dissolve 1H-pyrrole-3-carbaldehyde (10.0 mmol) in anhydrous THF (50 mL). Add finely powdered, oven-dried NaHCO₃ (15.0 mmol) to the suspension.

    • Validation Check 1: The suspension should remain pale yellow. A rapid shift to dark brown indicates premature acid generation or wet solvent; if observed, abort and verify the dryness of your reagents.

  • Thermal & Photolytic Control: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes. Shield the flask from direct light using aluminum foil.

  • Controlled Electrophilic Addition: Dissolve recrystallized N-bromosuccinimide (NBS, 9.5 mmol, 0.95 eq) in anhydrous THF (30 mL). Transfer this to the dropping funnel and add dropwise over 45 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Progression: Stir the mixture at -78 °C for 2 hours.

    • Validation Check 2: Monitor via TLC (Hexanes:EtOAc 3:1). The product spot (Rf ~0.4) should cleanly separate from the starting material (Rf ~0.3). The appearance of a higher Rf spot (~0.6) confirms the onset of dibromination, signaling the need to immediately proceed to step 6.

  • Kinetic Quenching: Quench the reaction at -78 °C by adding saturated aqueous Na₂S₂O₃ (10 mL). Causality: This specifically reduces any unreacted electrophilic bromine, preventing runaway bromination as the reaction warms to room temperature.

  • Workup: Dilute with EtOAc (50 mL). Separate the layers and wash the organic layer with water (2 x 30 mL) and brine (30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in hexanes) to isolate the pure 4-bromo-1H-pyrrole-3-carbaldehyde.

References
  • Gilow, H. M., & Burton, D. E. (1981). Bromination and Chlorination of Pyrrole and Some Reactive 1-Substituted Pyrroles. Journal of Organic Chemistry, 46(11), 2221-2225. URL:[Link]

  • Google Patents. (2021). Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde (Patent No. CN112194607A).
  • Liu, C., Dai, R., Yao, G., & Deng, Y. (2014). Selective bromination of pyrrole derivatives, carbazole and aromatic amines with DMSO/HBr under mild conditions. Journal of Chemical Research, 38(10), 593-596. URL:[Link]

Sources

Optimization

Technical Support Center: Suzuki Coupling with Bromo-pyrroles

A Guide for Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remark...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. However, when working with electron-rich and potentially sensitive heterocyclic substrates like bromo-pyrroles, researchers can encounter a unique set of challenges. This guide provides a comprehensive troubleshooting framework, drawing on established protocols and mechanistic insights to help you navigate these complexities and achieve successful couplings.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with a bromo-pyrrole is giving a low yield or failing completely. What are the most common culprits?

Low yields in the Suzuki coupling of bromo-pyrroles can stem from several factors, often related to the inherent reactivity of the pyrrole ring and the stability of the catalytic system. The most common issues include:

  • Side Reactions: Unprotected N-H pyrroles are particularly susceptible to side reactions like debromination (protodebromination)[1][2][3][4]. The acidic N-H proton can interfere with the basic conditions of the reaction, leading to a host of unproductive pathways.

  • Catalyst Deactivation: The palladium catalyst is the heart of the reaction, and its deactivation is a frequent cause of failure. This can be triggered by exposure to oxygen, impurities in the reagents or solvents, or the use of inappropriate ligands that do not adequately stabilize the palladium center[5].

  • Sub-optimal Reaction Conditions: The choice of base, solvent, temperature, and catalyst/ligand combination is critical and highly substrate-dependent[5]. An inappropriate selection can lead to sluggish reaction rates or the promotion of side reactions.

Q2: I'm observing a significant amount of the debrominated pyrrole in my reaction mixture. How can I prevent this?

Debromination, the replacement of the bromine atom with a hydrogen, is a prevalent side reaction in the Suzuki coupling of bromo-pyrroles[1][2][3][4]. This occurs through a competing reaction pathway involving a palladium-hydride species[6][7]. Here’s how to mitigate it:

  • N-Protection: Protecting the pyrrole nitrogen is the most effective strategy to suppress debromination[1][2][3][8]. Protecting groups like tert-butoxycarbonyl (Boc) and 2-(trimethylsilyl)ethoxymethyl (SEM) are commonly used and have been shown to lead to cleaner reactions and higher yields[2][8].

  • Choice of Base: The base plays a crucial role in the reaction, but strong bases can sometimes promote the formation of palladium-hydride species that lead to dehalogenation[7]. Using milder inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is often beneficial[2][5].

  • Careful Selection of Reaction Partners: Electron-deficient aryl halides and N-heterocyclic halides are generally more prone to dehalogenation[7].

Q3: My main byproduct is the homocoupling of my boronic acid. What causes this and how can I minimize it?

Homocoupling of the boronic acid to form a biaryl byproduct is another common issue[6]. This is often driven by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules catalyzed by palladium[5].

  • Rigorous Degassing: To minimize homocoupling, it is essential to thoroughly degas all solvents and the reaction mixture itself. This can be achieved by sparging with an inert gas like argon or nitrogen, or by using several freeze-pump-thaw cycles[5][7].

  • Use of a Pd(0) Source: Starting with a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can help mitigate homocoupling. Pd(II) precatalysts like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species, a process that can sometimes lead to the consumption of the boronic acid and the formation of homocoupled products[5][6].

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common issues in the Suzuki coupling of bromo-pyrroles.

Troubleshooting_Workflow cluster_side_reactions Common Side Reactions start Problem: Low Yield / No Reaction check_reagents 1. Verify Reagent Quality (Bromo-pyrrole, Boronic Acid, Catalyst, Base, Solvent) start->check_reagents check_conditions 2. Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions Reagents OK optimize_catalyst 3. Optimize Catalyst System (Ligand, Palladium Source) check_conditions->optimize_catalyst Conditions Standard debromination Debromination Observed? check_conditions->debromination homocoupling Homocoupling Observed? check_conditions->homocoupling optimize_base_solvent 4. Optimize Base and Solvent optimize_catalyst->optimize_base_solvent No Improvement consider_protection 5. Implement N-Protection Strategy optimize_base_solvent->consider_protection Still Low Yield success Successful Coupling consider_protection->success Yield Improves debromination->consider_protection Yes homocoupling->check_reagents Yes, check degassing

Caption: A stepwise workflow for troubleshooting Suzuki coupling reactions of bromo-pyrroles.

In-Depth Troubleshooting Guide

Issue 1: Low Conversion or No Reaction

Causality: A lack of reactivity can often be traced back to the fundamental components of the reaction not performing their roles effectively. This could be due to degraded reagents or a catalytic cycle that is stalled at one of the key steps: oxidative addition, transmetalation, or reductive elimination.

Solutions:

  • Reagent Integrity Check:

    • Bromo-pyrrole: Ensure the purity of your starting material. Impurities can sometimes poison the catalyst.

    • Boronic Acid/Ester: Boronic acids can degrade over time, especially if not stored properly under inert conditions. It is advisable to use fresh or recently purified boronic acids.

    • Base: The choice and quality of the base are critical. Ensure the base is anhydrous if the reaction conditions call for it.

  • Catalyst and Ligand Optimization:

    • Palladium Source: While Pd(PPh₃)₄ is commonly used, for more challenging couplings, consider more robust catalyst systems. For instance, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] has been shown to be effective for the coupling of N-Boc-2-pyrroleboronic acid[9][10][11][12].

    • Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For electron-rich bromo-pyrroles, bulky and electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), can significantly improve reaction outcomes.

  • Solvent and Base Combination:

    • Solvent Systems: A variety of solvents can be used for Suzuki couplings, often in biphasic mixtures with water[13]. Common choices include dioxane/water, THF/water, and DME[2][8][10]. The solubility of all reaction components is key.

    • Base Selection: The base activates the boronic acid for transmetalation[14][15][16]. The choice of base can be critical. While stronger bases might seem advantageous, they can promote side reactions. A screening of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ is often a worthwhile endeavor.

ParameterRecommendation for Bromo-pyrrolesRationale
Palladium Source Pd(dppf)Cl₂, Pd(PPh₃)₄, Buchwald PrecatalystsOffers a range of reactivity and stability to suit different substrates.
Ligand dppf, PPh₃, Buchwald ligands (SPhos, XPhos)Bulky, electron-rich ligands can enhance oxidative addition and stabilize the catalyst.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Milder inorganic bases are often effective and can minimize side reactions.
Solvent Dioxane/H₂O, THF/H₂O, DMEBiphasic systems are common and facilitate the dissolution of both organic and inorganic reagents.
Issue 2: Significant Debromination Byproduct

Causality: The formation of the debrominated pyrrole is a result of a competing catalytic cycle where a palladium-hydride intermediate reductively eliminates to give the Ar-H product instead of the desired Ar-Ar' product. This is particularly problematic with unprotected N-H pyrroles due to the acidity of the N-H proton.

Solutions:

  • N-Protection is Key: The most effective way to circumvent debromination is to protect the pyrrole nitrogen.

    • Boc Protection: The tert-butoxycarbonyl (Boc) group is a common choice. However, it can sometimes be unstable under the Suzuki coupling conditions[2][3].

    • SEM Protection: The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a more robust protecting group for this transformation and has been shown to be stable under the reaction conditions, leading to high yields of the coupled product with no debrominated byproducts[2][3].

  • Reaction Condition Optimization:

    • Milder Base: As mentioned, switching to a milder base can reduce the formation of palladium-hydride species.

    • Lower Temperature: Running the reaction at a lower temperature for a longer duration can sometimes favor the desired coupling over debromination.

Suzuki_vs_Debromination cluster_suzuki Suzuki Coupling Pathway cluster_debromination Debromination Pathway Pd(0) Pd(0) Ar-Pd(II)-Br Ar-Pd(II)-Br Pd(0)->Ar-Pd(II)-Br Oxidative Addition Ar-Br Ar-Br Ar-Br->Ar-Pd(II)-Br Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-Br->Ar-Pd(II)-Ar' Transmetalation (R-B(OH)2 / Base) Ar-Pd(II)-H Ar-Pd(II)-H Ar-Pd(II)-Br->Ar-Pd(II)-H Hydride Source Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0) Ar-H Ar-H Ar-Pd(II)-H->Ar-H Reductive Elimination Ar-H->Pd(0)

Caption: Competing pathways of Suzuki coupling and debromination.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of N-SEM-Protected 2-Bromo-1H-pyrrole

This protocol is based on an optimized procedure with broad substrate scope[2][8].

Materials:

  • N-SEM-2-bromo-1H-pyrrole (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Pd(PPh₃)₄ (0.1 mmol, 10 mol%)

  • Cs₂CO₃ (2.0 mmol)

  • Dioxane (8 mL)

  • Water (2 mL)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To the reaction vessel, add N-SEM-2-bromo-1H-pyrrole, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed dioxane and water via syringe.

  • Stir the reaction mixture at 90 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Deprotection of N-SEM-Arylpyrroles

Materials:

  • N-SEM-2-arylpyrrole (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF) (1 M solution in THF, 1.5-2.0 equiv)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the N-SEM-2-arylpyrrole in THF.

  • Add the TBAF solution and stir the mixture at room temperature or heat to 50-60 °C for 2-12 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic phase with brine, dry, and concentrate.

  • Purify the crude product by chromatography.

Protocol 3: Deprotection of N-Boc-Arylpyrroles

The Boc group is readily cleaved under acidic conditions[8].

Materials:

  • N-Boc-2-arylpyrrole

  • Dichloromethane (CH₂Cl₂)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the N-Boc-2-arylpyrrole in dichloromethane.

  • Add trifluoroacetic acid (typically in a 1:1 to 1:4 v/v ratio with CH₂Cl₂).

  • Stir the solution at room temperature for 1-4 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract with an organic solvent.

  • Dry and concentrate the organic layer to yield the deprotected 2-aryl-1H-pyrrole.

References

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Handy, S. T., Bregman, H., Lewis, J., Zhang, X., & Zhang, Y. (2003). An unusual dehalogenation in the Suzuki coupling of 4-bromopyrrole-2-carboxylates. Tetrahedron Letters, 44(1), 427-430.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Cerna, I., et al. (2012). Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. Molecules, 17(4), 4353-4366.
  • Li, W., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(8), 1594.
  • D'Amico, D. C., et al. (2013). Formyl Group Activation of a Bromopyrrole Ester in Suzuki Cross-Coupling Reactions: Application to a Formal Synthesis of Polycitone A and B and Polycitrin A. Molecules, 18(12), 14867-14881.
  • Couto, I., et al. (2018). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Cerna, I., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4353-4366.
  • Handy, S. T., Bregman, H., Lewis, J., Zhang, X., & Zhang, Y. (2003). An unusual dehalogenation in the Suzuki coupling of 4-bromopyrrole-2-carboxylates. Tetrahedron Letters, 44(1), 427-430.
  • Amatore, C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(29), 10356-10365.
  • Li, W., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(8), 1594.
  • Cerna, I., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4353-4366.

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification of 4-Bromo-1H-pyrrole-3-carbaldehyde

Welcome to the Technical Support Center. As drug development and advanced materials research increasingly rely on functionalized heterocycles, the synthesis and purification of 4-bromo-1H-pyrrole-3-carbaldehyde has becom...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development and advanced materials research increasingly rely on functionalized heterocycles, the synthesis and purification of 4-bromo-1H-pyrrole-3-carbaldehyde has become a critical, yet challenging, workflow.

The pyrrole ring is highly electron-rich. While the C3-carbaldehyde group provides some electron-withdrawing deactivation, the ring remains highly susceptible to electrophilic attack. Without strict kinetic control and strategic purification, researchers frequently encounter polybromination, regioisomeric mixtures, and acid-catalyzed polymerization[1].

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure high-purity isolation of your target compound.

Mechanistic Causality of Impurity Formation

To effectively remove impurities, we must first understand the thermodynamic and kinetic drivers of their formation. Do not simply treat purification as a separation task; treat it as a chemical system that must be controlled.

  • Polybrominated Pyrroles (Over-bromination): The inherent nucleophilicity of the pyrrole ring means that the mono-brominated product is still reactive. If the localized concentration of the brominating agent is too high, or if the thermal energy exceeds the activation barrier for secondary substitution, di-bromo and tri-bromo impurities will rapidly form[1].

  • Regioisomers (e.g., 5-bromo-1H-pyrrole-3-carbaldehyde): Electrophilic aromatic substitution on pyrrole kinetically favors the α -positions (C2 and C5) adjacent to the nitrogen. Directing bromination to the β -position (C4) requires overcoming this inherent preference, often necessitating bulky N-protecting groups (like Triisopropylsilyl, TIPS) to sterically shield the C2/C5 sites[2].

  • Tarry Oligomers (Polymerization): Pyrrole carbaldehydes are highly sensitive to acidic environments. The bromination process generates hydrobromic acid (HBr) as a byproduct. If not rigorously neutralized, trace HBr will catalyze the polymerization of the pyrrole ring during solvent evaporation, resulting in intractable black tars[1].

Quantitative Data: Impurity Profiling & Removal Strategies

Summarizing the analytical signatures of common impurities is critical for real-time reaction monitoring. Use the table below to cross-reference your LC-MS and TLC data with the appropriate removal strategy.

Impurity ClassStructural CharacteristicsAnalytical Detection (LC-MS / TLC)Field-Proven Removal Strategy
Polybrominated Pyrroles Addition of 2+ bromine atoms (e.g., 4,5-dibromo isomer) M+/M+2/M+4 isotopic cluster (1:2:1 ratio). Higher Rf​ than product.Flash chromatography (Hexane/EtOAc). Elutes before the monobrominated product due to decreased polarity.
Regioisomers Bromination at C2 or C5 positionsIdentical mass ( M+/M+2 cluster, 1:1 ratio). Very similar Rf​ to product.Preparative HPLC, or optimization of N-protecting groups (e.g., TIPS) prior to bromination to sterically block C2/C5.
Unreacted Starting Material 1H-pyrrole-3-carbaldehydeMissing bromine isotopes. Lower Rf​ than the brominated product.Flash chromatography. Elutes after the brominated product due to higher relative polarity.
Tarry Oligomers High molecular weight polymersBaseline retention on TLC ( Rf​=0.0 ). Broad, unresolved peaks on LC-MS.Filtration through a short pad of Celite/Silica prior to main chromatography.

Mandatory Visualization: Reaction & Degradation Pathways

The following diagram illustrates the kinetic pathways leading to the desired product versus common impurities.

ImpurityPathway SM 1H-pyrrole-3-carbaldehyde Reagents NBS, THF, -78°C (Electrophilic Bromination) SM->Reagents Addition of NBS Desired 4-bromo-1H-pyrrole-3-carbaldehyde (Target) Reagents->Desired Kinetic Control (Strict -78°C) Imp1 Polybrominated Pyrroles (e.g., 4,5-dibromo) Reagents->Imp1 Excess NBS or Temp > 0°C Imp2 Regioisomers (e.g., 5-bromo isomer) Reagents->Imp2 Lack of N-Steric Shielding (e.g., TIPS) Imp3 Tarry Oligomers (Polymerization) Reagents->Imp3 Acidic Workup (Unneutralized HBr)

Caption: Reaction pathways for the bromination of 1H-pyrrole-3-carbaldehyde and common impurity formation.

Self-Validating Experimental Protocol

To prevent the impurities outlined above, the synthesis and purification must operate as a self-validating system where each step inherently prevents the failure modes of the next.

Phase 1: Kinetically Controlled Bromination
  • Preparation: Dissolve 1H-pyrrole-3-carbaldehyde (1.00 equiv) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath to achieve a strict internal temperature of -78 °C. Causality: Cryogenic temperatures suppress the thermal energy required for secondary di-bromination.

  • Reagent Addition: Dissolve N-Bromosuccinimide (NBS, 1.00 equiv) in anhydrous THF. Add this solution dropwise via an addition funnel over 30–45 minutes[2]. Causality: Dropwise addition maintains a low localized concentration of the electrophile, mathematically reducing the collision frequency required for over-bromination.

  • Reaction Monitoring: Stir at -78 °C for 1 hour. Monitor via TLC (Hexane/EtOAc 3:1) until the starting material is consumed.

Phase 2: Quenching & Workup (Preventing Oligomerization)
  • Electrophile Quench: While still at -78 °C, add saturated aqueous Sodium Thiosulfate ( Na2​S2​O3​ ). Causality: Thiosulfate instantly reduces any unreacted electrophilic bromine ( Br+ ) to inert bromide ( Br− ), freezing the reaction profile and preventing over-bromination during the warming phase.

  • Acid Neutralization: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and wash the organic layer vigorously with saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) until the aqueous phase tests basic (pH > 8). Causality: Neutralizing the HBr byproduct is critical to prevent acid-catalyzed polymerization of the pyrrole ring during concentration.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure using a water bath strictly below 30 °C .

Phase 3: Chromatographic Purification
  • Column Preparation: Pack a column with standard silica gel (230-400 mesh). Pro-tip: Pre-treating the silica with 1% Triethylamine (TEA) in hexane can further prevent on-column acid degradation.

  • Elution: Load the crude mixture and elute using a gradient of Hexane to Ethyl Acetate (start at 9:1, gradually increasing to 4:1).

  • Fraction Collection: The polybrominated impurities will elute first (lowest polarity), followed by the desired 4-bromo-1H-pyrrole-3-carbaldehyde, and finally any unreacted starting material.

Frequently Asked Questions (FAQs)

Q1: Why is my crude mixture turning black during rotary evaporation? A1: This is a hallmark of acid-catalyzed polymerization, a common issue in pyrrole chemistry. Even trace amounts of hydrobromic acid (HBr) byproduct can trigger oligomerization when concentrated. Solution: Ensure your organic layer is thoroughly washed with saturated NaHCO3​ until the aqueous phase is definitively basic. Additionally, keep the rotary evaporator water bath temperature below 30 °C to minimize thermal degradation.

Q2: I am seeing a 1:1 mixture of 4-bromo and 5-bromo regioisomers. How do I improve selectivity? A2: The C5 position of the pyrrole ring is inherently more nucleophilic than the C4 position. If you are brominating an unprotected 1H-pyrrole-3-carbaldehyde, kinetic control (-78 °C) alone may not be sufficient. Solution: Implement a steric shielding strategy. By protecting the pyrrole nitrogen with a bulky Triisopropylsilyl (TIPS) group prior to bromination, you sterically block the C2 and C5 positions, effectively forcing the electrophile to attack the C4 position[2]. The TIPS group can be easily removed later using TBAF.

Q3: Can I use elemental bromine ( Br2​ ) instead of N-Bromosuccinimide (NBS) to save costs? A3: We strongly advise against using Br2​ for this specific transformation. Br2​ is a highly reactive, unattenuated electrophile that rapidly leads to polybromination (di- and tri-bromo impurities), even at cryogenic temperatures. NBS provides a controlled, steady release of electrophilic bromine, which is critical for isolating the mono-brominated species[1].

Q4: My isolated product degrades over time in storage. How should it be handled? A4: Brominated pyrrole carbaldehydes are sensitive to light and ambient oxidation. Solution: Store the purified compound in an amber glass vial, backfilled with argon or nitrogen, and keep it at -20 °C.

References

  • Almejbel, A. S., & Lash, T. D. "Synthesis of 2-bromo- and 2-phenyl-neo-confused porphyrins." Organic & Biomolecular Chemistry, Royal Society of Chemistry, 2020. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry of Brominated Pyrrole Compounds

This guide provides an in-depth comparison of high-resolution mass spectrometry (HRMS) platforms for the analysis of brominated pyrrole compounds. Designed for researchers, scientists, and professionals in drug developme...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of high-resolution mass spectrometry (HRMS) platforms for the analysis of brominated pyrrole compounds. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of specifications to explain the "why" behind instrumental choices. We will delve into the nuances of ionization techniques and mass analyzer technologies, supported by experimental insights and detailed protocols, to empower you to select the optimal workflow for your analytical challenges.

The Analytical Significance of Brominated Pyrroles

Brominated pyrrole alkaloids are a prominent class of marine natural products, renowned for their diverse and potent biological activities, including antimicrobial, cytotoxic, and antifouling properties.[1][2] Their structural elucidation and quantification are crucial for drug discovery and development. However, the presence of bromine isotopes (79Br and 81Br in an approximate 1:1 ratio) and the often complex biological matrices from which they are extracted present unique analytical hurdles. High-resolution mass spectrometry is indispensable for overcoming these challenges, offering the mass accuracy and resolution required for confident identification and robust quantification.

Ionization Sources: A Comparative Analysis for Brominated Pyrroles

The journey of an analyte from a liquid sample to a gas-phase ion is a critical first step in mass spectrometry. The choice of ionization source significantly impacts sensitivity and data quality. For brominated pyrroles, which span a range of polarities, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most relevant techniques.

Electrospray Ionization (ESI)

ESI is a soft ionization technique ideal for polar and thermally labile molecules.[3] It generates ions from a liquid phase, making it highly compatible with liquid chromatography (LC). For brominated pyrrole alkaloids, which often possess polar functional groups like amines and amides, ESI is frequently the go-to method.[4]

Causality in Action: The polarity of many brominated pyrrole natural products makes them amenable to protonation or deprotonation in the ESI spray, leading to strong [M+H]+ or [M-H]- ions with minimal fragmentation. This is crucial for accurate molecular weight determination.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is better suited for less polar and more volatile compounds.[3] The sample is vaporized before being ionized by a corona discharge. While many brominated pyrrole alkaloids are sufficiently polar for ESI, derivatives with non-polar substituents or those in less polar matrices may benefit from APCI. This technique can be particularly advantageous for certain brominated flame retardants with pyrrole-like structures, where it has been shown to enhance the formation of the molecular ion, leading to improved sensitivity and specificity in MS/MS experiments.[5]

Expert Insight: For novel or unknown brominated pyrroles, screening with both ESI and APCI is a prudent strategy. Some compounds may ionize efficiently only under one of these conditions.

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale for Brominated Pyrroles
Analyte Polarity High to moderateLow to moderateESI is generally preferred for the typically polar brominated pyrrole alkaloids. APCI is a valuable alternative for less polar derivatives.
Thermal Stability Suitable for thermally labile compoundsRequires thermal stabilityMany natural products are heat-sensitive, making the gentle nature of ESI advantageous.
Ion Formation [M+H]+, [M-H]-, adductsPrimarily [M+H]+ or M+.Both techniques produce prominent molecular ions, which is key for initial identification.
Sensitivity Generally higher for polar analytesCan be higher for less polar analytesThe choice depends on the specific compound's structure and the sample matrix.

High-Resolution Mass Analyzers: Q-TOF vs. Orbitrap

The mass analyzer is the heart of the mass spectrometer, where ions are separated based on their mass-to-charge ratio (m/z). For the analysis of brominated pyrroles, Quadrupole Time-of-Flight (Q-TOF) and Orbitrap are the two leading high-resolution platforms.

Quadrupole Time-of-Flight (Q-TOF)

Q-TOF instruments combine a quadrupole for precursor ion selection with a time-of-flight analyzer for high-resolution mass detection. They are known for their fast acquisition speeds, making them highly compatible with fast chromatography, and a wide dynamic range.[6]

Expertise in Practice: The fast scanning capabilities of a Q-TOF are beneficial when analyzing complex extracts from marine sponges, where numerous compounds may co-elute. The ability to acquire high-quality MS and MS/MS data on sharp chromatographic peaks is a distinct advantage.

Orbitrap

The Orbitrap is a high-resolution mass analyzer that traps ions in an electrostatic field. Their oscillation frequencies are converted into highly accurate m/z ratios. Orbitrap instruments are renowned for their exceptional mass resolution and sub-ppm mass accuracy.[7][8]

Trustworthiness Through Resolution: The ultra-high resolution of the Orbitrap (often exceeding 140,000 FWHM) is invaluable for separating isobaric interferences, which are common in complex biological matrices.[9] This high resolving power provides unequivocal confidence in the elemental composition assigned to a brominated pyrrole and its fragments.

Performance MetricQuadrupole Time-of-Flight (Q-TOF)OrbitrapSignificance for Brominated Pyrrole Analysis
Mass Resolution Typically 30,000 - 60,000 FWHMUp to >280,000 FWHMHigher resolution in the Orbitrap provides greater confidence in separating analytes from matrix interferences.[7][9]
Mass Accuracy 1-3 ppm (with internal calibration)<1 ppm (with internal calibration)Sub-ppm accuracy from the Orbitrap significantly narrows down possible elemental compositions.[7]
Scan Speed FasterSlower (inversely related to resolution)The faster scan speed of the Q-TOF is advantageous for fast LC separations.
Dynamic Range WiderMore limited intrascanThe wider dynamic range of the Q-TOF can be beneficial for quantifying compounds of vastly different concentrations in the same sample.
Ease of Use Generally requires more frequent calibrationHighly stable mass accuracy, less frequent calibrationThe stability of the Orbitrap can lead to higher throughput in routine analyses.[7]

Fragmentation Analysis of Brominated Pyrroles

Tandem mass spectrometry (MS/MS) is essential for the structural elucidation of brominated pyrroles. The fragmentation patterns provide a fingerprint of the molecule's structure.

In ESI-MS/MS, protonated brominated pyrroles typically undergo characteristic fragmentation pathways. These can include the loss of small neutral molecules like HBr, H2O, and CO, as well as cleavages within the pyrrole ring or its substituents.[10][11] The presence of bromine isotopes results in a characteristic isotopic pattern for fragment ions containing bromine, which is a powerful diagnostic tool.

For example, a dibrominated pyrrole derivative will exhibit a characteristic triplet isotopic pattern for the molecular ion ([M], [M+2], [M+4]) in an approximate 1:2:1 ratio. This pattern will also be observed for any fragment ions that retain both bromine atoms.

G M [M+H]+ (e.g., Dibrominated Pyrrole Derivative) F1 [M+H - HBr]+ M->F1 - HBr F2 [M+H - Br]+ M->F2 - Br• F3 Pyrrole Ring Cleavage Products M->F3 F4 Side Chain Fragments M->F4

Caption: Common fragmentation pathways for a protonated brominated pyrrole.

Experimental Protocols

A self-validating protocol is crucial for generating trustworthy data. Below is a detailed workflow for the analysis of brominated pyrrole alkaloids from a marine sponge matrix.

Sample Preparation: Extraction of Brominated Alkaloids from Marine Sponges
  • Homogenization: Lyophilize and then grind the marine sponge tissue to a fine powder.

  • Extraction: Perform a sequential extraction of the powdered sponge material (e.g., 10 g) with solvents of increasing polarity. A common sequence is n-hexane, followed by dichloromethane, and then methanol (3 x 50 mL for each solvent, with sonication for 15 minutes per extraction).[12]

  • Solvent Removal: Combine the methanol extracts and evaporate the solvent under reduced pressure to yield a crude extract.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition a C18 SPE cartridge (e.g., 500 mg) with 5 mL of methanol followed by 5 mL of deionized water.

    • Dissolve a portion of the crude methanol extract (e.g., 100 mg) in 1 mL of methanol/water (1:1) and load it onto the conditioned cartridge.

    • Wash the cartridge with 5 mL of water to remove salts and highly polar interferences.

    • Elute the brominated pyrrole alkaloids with 5 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute the residue in 500 µL of the initial mobile phase for LC-HRMS analysis.[13][14]

LC-HRMS Analysis

G cluster_0 Sample Preparation cluster_1 LC-HRMS Analysis cluster_2 Data Processing Sponge Sponge Homogenize Homogenize Extract Extract SPE_Cleanup SPE_Cleanup LC_Column LC_Column SPE_Cleanup->LC_Column Inject ESI_Source ESI_Source Mass_Analyzer Mass_Analyzer Detector Detector Data_Acquisition Data_Acquisition Detector->Data_Acquisition Peak_Picking Peak_Picking Formula_ID Formula_ID DB_Search DB_Search

Caption: A typical workflow for the LC-HRMS analysis of brominated pyrroles.

1. Liquid Chromatography Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a common choice.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be 5-95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.[14]

2. High-Resolution Mass Spectrometry Conditions:

  • Ion Source: Heated Electrospray Ionization (HESI).

  • Polarity: Positive ion mode.

  • Mass Analyzer Settings (Example for Orbitrap):

    • Full Scan (MS1): Resolution of 70,000 FWHM, scan range m/z 150-1500.

    • Data-Dependent MS/MS (dd-MS2): Resolution of 17,500 FWHM, stepped collision energy (e.g., 15, 30, 45 eV).

  • Mass Analyzer Settings (Example for Q-TOF):

    • Full Scan (MS1): Scan range m/z 150-1500.

    • MS/MS: Collision energy ramp (e.g., 10-40 eV).[6]

Conclusion

The selection of an HRMS platform for the analysis of brominated pyrrole compounds is a multifaceted decision that requires a deep understanding of the interplay between the analyte's properties and the instrument's capabilities. For polar brominated pyrrole alkaloids, ESI is generally the preferred ionization technique. The choice between a Q-TOF and an Orbitrap mass analyzer represents a trade-off between speed and resolution. A Q-TOF may be advantageous for rapid screening of complex mixtures, while an Orbitrap provides unparalleled confidence in elemental composition determination. By carefully considering the principles and experimental data outlined in this guide, researchers can develop robust and reliable methods for the challenging yet rewarding analysis of these potent natural products.

References

  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(22), 2578–2586.
  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. PubMed. [Link]

  • ResearchGate. (2018, October 28). Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?. ResearchGate. [Link]

  • LCGC. (2016, January 17). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. LCGC. [Link]

  • Reddit. (2024, September 12). Deciding between QTOF and Orbitrap options for intact mass : r/massspectrometry. Reddit. [Link]

  • Siddiqui, S. A., et al. (2022). Bioactive Bromotyrosine Alkaloids from the Bahamian Marine Sponge Aiolochroia crassa. Dimerization and Oxidative Motifs. The Journal of Organic Chemistry.
  • SCIEX. (n.d.). Highly selective analysis of pyrrolizidine alkaloids in herbal extracts. SCIEX. [Link]

  • Oves, D., et al. (2022). Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking. PMC. [Link]

  • ResearchGate. (2025, October 13). (PDF) Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking. ResearchGate. [Link]

  • PLOS ONE. (2024, January 8). Screening for antibacterial and cytotoxic activities of Sri Lankan marine sponges through microfractionation: Isolation of bromopyrrole alkaloids from Stylissa massa. PLOS ONE. [Link]

  • Shimadzu. (2019, April 10). On the Accurate Understanding of Mass Measurement Accuracy in Q-TOF MS. Shimadzu. [Link]

  • RSC Publishing. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]

  • ALS. (n.d.). HRMS analysis Technical Bulletin. ALS. [Link]

  • MDPI. (2021, February 10). Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review. MDPI. [Link]

  • ResearchGate. (n.d.). Limits of detection and quantification (LOD and LOQ, μg/kg) and matrix... ResearchGate. [Link]

  • ResearchGate. (n.d.). Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. ResearchGate. [Link]

  • ResearchGate. (n.d.). at a concentration of 1.44 ng/mL and the LOD --and LOQ -. ResearchGate. [Link]

  • sciensano.be. (2017, October 31). Development and validation of a quantitative UHPLC-MS/MS method for selected brominated flame retardants in food. sciensano.be. [Link]

  • BfR. (n.d.). Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS. BfR. [Link]

  • MDPI. (2025, March 26). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. MDPI. [Link]

  • Shimadzu. (n.d.). 09-SSK-015-EN LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas. Shimadzu. [Link]

  • PMC. (n.d.). ESI-MS Characterization of a Novel Pyrrole-Inosine Nucleoside that Interacts with Guanine Bases. PMC. [Link]

  • West Virginia University. (2020, April 11). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. [Link]

  • MDPI. (2025, September 23). Collision-Induced Gas-Phase Reactions of PFB-TMS Derivatives of F 2 -Prostaglandins in Quadrupole GC-NICI-MS/MS: A Mini-Review and a Meta-Analysis. MDPI. [Link]

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Comparative

Comparative Guide: X-Ray Crystallographic Analysis of 4-Bromo-1H-pyrrole-2-carboxylic Acid

Introduction 4-Bromo-1H-pyrrole-2-carboxylic acid (CAS 27746-02-7)[1] is a critical halogenated building block utilized in the synthesis of marine alkaloid derivatives and pharmaceutical inhibitors. Determining its preci...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Bromo-1H-pyrrole-2-carboxylic acid (CAS 27746-02-7)[1] is a critical halogenated building block utilized in the synthesis of marine alkaloid derivatives and pharmaceutical inhibitors. Determining its precise three-dimensional solid-state structure is essential for understanding its hydrogen-bonding capabilities and the coplanarity of its pyrrole ring[2], which directly impact its binding affinity in target active sites. This guide objectively compares the crystallization methodologies and X-ray diffraction platforms used to analyze this compound, providing drug development professionals with a causal framework for optimizing structural workflows.

Crystallization Methodologies: Slow Evaporation vs. Vapor Diffusion

Causality & Expert Insight

High-quality, diffraction-grade single crystals are the absolute prerequisite for successful X-ray analysis. For small, rigid heterocycles like 4-bromo-1H-pyrrole-2-carboxylic acid, the classical approach is Slow Evaporation . This method relies on the gradual loss of a volatile solvent (like ethanol) to slowly drive the solution into the metastable zone, promoting the nucleation of large, monoclinic crystals ()[2]. However, for researchers dealing with limited sample quantities or seeking to minimize crystal mosaicity, Vapor Diffusion provides a superior alternative. By utilizing a closed system, vapor diffusion allows for a highly controlled supersaturation rate, reducing the likelihood of twinned or disordered crystals.

Protocol A: Slow Evaporation (Baseline Standard)
  • Dissolution: Dissolve 5.0 mg of purified 4-bromo-1H-pyrrole-2-carboxylic acid in 2.0 mL of absolute ethanol (EtOH) in a clean glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to eliminate dust and heterogeneous nucleation sites.

  • Controlled Evaporation: Seal the vial with Parafilm and puncture 1-2 microscopic holes using a needle.

  • Incubation: Store the vial in a vibration-free, dark cabinet at 293 K. Light yellow monoclinic crystals suitable for X-ray analysis will typically harvest within 7 days[2].

Protocol B: Vapor Diffusion (Hanging Drop Method)
  • Reservoir Preparation: Fill a well of a 24-well crystallization plate with 500 µL of a 50% EtOH / 50% ultrapure water anti-solvent mixture.

  • Drop Assembly: Pipette 2 µL of the compound solution (10 mg/mL in 100% EtOH) onto a siliconized glass coverslip. Add 2 µL of the reservoir solution to the drop and gently mix.

  • Sealing: Invert the coverslip over the well and seal it tightly with high-vacuum silicone grease.

  • Equilibration: Allow the system to equilibrate at 293 K. The vapor pressure gradient will slowly draw EtOH out of the drop, inducing controlled precipitation over 3-5 days.

X-Ray Diffraction Platforms: In-House Microfocus vs. Synchrotron

Causality & Expert Insight

The presence of the bromine atom (Z=35) in 4-bromo-1H-pyrrole-2-carboxylic acid is a massive strategic advantage for crystallographers. Bromine exhibits a strong anomalous scattering signal (f'') that can be exploited for absolute structure determination and Single-wavelength Anomalous Dispersion (SAD) phasing.

An In-House Microfocus Diffractometer equipped with a Copper Kα source (λ = 1.5418 Å) provides an anomalous signal of f'' ≈ 1.2 e⁻ for bromine. This is more than sufficient for routine structural validation and determining the absolute configuration of the isolated molecule.

Conversely, a Synchrotron Beamline allows researchers to tune the incident X-ray wavelength directly to the Bromine K-edge (λ ≈ 0.9205 Å) ()[3]. This maximizes the anomalous signal (f'' ≈ 4.0 e⁻), making it the platform of choice when phasing complex macromolecular structures where the brominated pyrrole acts as a soaked ligand.

Quantitative Performance Comparison
ParameterIn-House Microfocus (Cu Kα)Synchrotron Beamline (Br K-edge)
Wavelength (λ) 1.5418 Å~0.9205 Å (Tunable)
Bromine Anomalous Signal (f'') ~1.2 e⁻~4.0 e⁻
Typical Crystal Size Required > 50 µm< 10 µm (Microcrystals)
Data Collection Time 2 - 12 Hours1 - 5 Minutes
Resolution Limit ~0.80 Å< 0.60 Å (Ultra-high)
Primary Application Routine small molecule validationLigand-soaked protein complexes

Phasing and Refinement Strategies

Causality & Expert Insight

Once diffraction data is collected, the structure must be solved and refined. For the isolated 4-bromo-1H-pyrrole-2-carboxylic acid crystal, intrinsic phasing (e.g., SHELXT) easily solves the phase problem. The subsequent refinement is optimally handled using least-squares minimization in SHELXL, interfaced through Olex2 ()[4].

During refinement, it is critical to note that while the non-hydrogen atoms of the pyrrole ring and the bromine atom are strictly coplanar (r.m.s. deviation ≈ 0.025 Å), the carboxylic acid OH hydrogen often exhibits disorder over two positions[2]. This disorder must be modeled using split occupancies and appropriate geometric restraints (DFIX) to ensure a self-validating, chemically logical final model. The resulting structure reveals corrugated sheets held together by weak intermolecular O-H···O hydrogen bonds[2].

Visualization: Crystallographic Workflow

CrystallographyWorkflow cluster_cryst Crystallization Strategies cluster_diff X-Ray Diffraction Platforms A 4-Bromo-1H-pyrrole-2-carboxylic Acid (Purified Compound) B1 Slow Evaporation (EtOH, 7 Days) A->B1 B2 Vapor Diffusion (Controlled Supersaturation) A->B2 C Crystal Harvesting & Cryocooling (100 K) B1->C B2->C D1 In-House Microfocus (Cu Kα, λ=1.5418 Å) C->D1 D2 Synchrotron Beamline (Br K-edge, λ=0.9205 Å) C->D2 E Structure Solution & Refinement (SHELXT / Olex2) D1->E D2->E F Final 3D Model (Monoclinic, Corrugated Sheets) E->F

Crystallographic workflow for 4-bromo-1H-pyrrole-2-carboxylic acid structural analysis.

References

  • Zheng, L., Hu, F., Zeng, X. C., & Li, K. P. (2012). "4-Bromo-1H-pyrrole-2-carboxylic acid". Acta Crystallographica Section E: Structure Reports Online.[Link]

  • Huang, C. Y., et al. (2015). "In meso in situ serial X-ray crystallography of soluble and membrane proteins". Acta Crystallographica Section D.[Link]

  • Bourhis, L. J., et al. (2015). "The anatomy of a comprehensive constrained, restrained refinement program for the modern computing environment—Olex2 dissected". Acta Crystallographica Section A.[Link]

Sources

Validation

A Senior Application Scientist's Guide to Validated Analytical Methods for Halogenated Benzaldehyde Isomers

For researchers, scientists, and professionals in drug development, the accurate identification and quantification of isomers are paramount. Halogenated benzaldehydes, common precursors and intermediates in pharmaceutica...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the accurate identification and quantification of isomers are paramount. Halogenated benzaldehydes, common precursors and intermediates in pharmaceutical synthesis, present a significant analytical challenge due to the subtle structural similarities between their ortho, meta, and para isomers.[1] These isomers often exhibit nearly identical physical properties, such as boiling points, making their separation and individual quantification a complex task that demands robust and validated analytical methods.[2][3]

This guide provides an in-depth comparison of the primary chromatographic techniques for analyzing halogenated benzaldehyde isomers. Moving beyond a simple recitation of protocols, we will explore the underlying scientific principles that govern method selection and optimization. Every recommendation is grounded in established validation principles, primarily drawing from the International Council for Harmonisation (ICH) Q2(R1) guidelines, to ensure that the described methods are not just functional, but also trustworthy and fit for their intended purpose.[4][5]

The Analytical Challenge: Why Isomer Separation is Critical

In pharmaceutical manufacturing, the specific isomer of a starting material can significantly impact the reaction pathway, yield, and impurity profile of the final Active Pharmaceutical Ingredient (API).[1] The presence of an undesired isomer, even in trace amounts, can lead to the formation of significant impurities, potentially affecting the safety and efficacy of the drug product. Therefore, an analytical method must be capable of separating and quantifying all potential isomers to ensure the quality and consistency of the starting materials.[1]

The primary difficulty lies in the slight differences in polarity and volatility among isomers, which conventional analytical techniques may fail to resolve. This guide focuses on two powerful chromatographic techniques that can be optimized to achieve this critical separation: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC): The Power of Volatility and Selectivity

Gas chromatography is a premier technique for analyzing volatile and thermally stable compounds like halogenated benzaldehydes. The separation is governed by the compound's boiling point and its interaction with the stationary phase of the GC column.

Causality Behind Experimental Choices in GC
  • Column Selection: This is the most critical parameter. While standard non-polar columns (e.g., DB-1, DB-5ms) can separate based on boiling point differences, they often fail to resolve isomers with very close boiling points. The key is to exploit subtle differences in polarity. A mid-polarity column, such as a DB-624 (6% cyanopropylphenyl / 94% dimethylpolysiloxane) , is an excellent choice.[1] The cyano groups in the stationary phase introduce dipole-dipole interactions, enhancing selectivity towards the polar aldehyde functional group and the varying electronegativity of the halogen substituents.

  • Temperature Programming: Isothermal analysis is rarely effective for isomer separation. A slow, controlled temperature ramp is essential.[6] Starting at a lower temperature allows for the separation of more volatile isomers, while the gradual increase in temperature elutes the higher-boiling isomers as sharp, well-defined peaks. This optimization of the temperature program is often considered the most important parameter to control after column selectivity.[1]

  • Detector Selection:

    • Flame Ionization Detector (FID): Provides excellent sensitivity and a wide linear range for quantification but offers no structural information. It is a robust choice for routine quality control when the identity of the isomers is already confirmed.[7]

    • Mass Spectrometry (MS): The preferred detector for this application. It not only quantifies but also provides mass-to-charge ratio and fragmentation patterns, which act as a chemical fingerprint to confirm the identity of each isomeric peak.[8][9] While isomers produce similar mass spectra, their unique retention times from the chromatographic separation allow for unambiguous identification.[10]

Workflow for GC-MS Method Development

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Reference Standard & Sample Weighing B Dissolution in Volatile Solvent (e.g., Ethyl Acetate) A->B C Injection into GC System B->C D Separation on Mid-Polarity Column (e.g., DB-624) C->D E Elution via Temperature Program D->E F Detection & Ionization (Mass Spectrometer) E->F G Peak Integration & Identification F->G H Quantification (Calibration Curve) G->H I Method Validation (ICH Q2) H->I

Caption: A typical workflow for developing a validated GC-MS method.

Detailed Experimental Protocol: GC-MS Analysis

This protocol is a robust starting point for the separation of halogenated benzaldehyde isomers, based on methodologies developed for bromofluorobenzaldehydes.[1]

  • Sample and Standard Preparation:

    • Prepare a stock solution of each individual isomer reference standard at 1000 µg/mL in ethyl acetate.

    • Create a mixed isomer standard solution containing all isomers of interest at a concentration of approximately 40 µg/mL each by diluting the stock solutions.

    • Prepare unknown samples by accurately weighing and dissolving them in ethyl acetate to achieve a similar target concentration.

  • Instrumentation and Conditions:

    • System: Gas chromatograph coupled with a Mass Spectrometer (GC-MS).[8]

    • Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent mid-polarity column).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: Split mode (20:1), temperature 250°C.

    • Injection Volume: 1 µL.

    • Oven Program: Initial temperature 60°C, hold for 2 minutes. Ramp at 10°C/min to 220°C, hold for 5 minutes.

    • MS Transfer Line: 230°C.

    • Ion Source: 230°C.

    • MS Mode: Scan mode (e.g., m/z 40-350) for identification and method development. Selected Ion Monitoring (SIM) mode can be used for higher sensitivity quantification once characteristic ions are identified.

  • Data Analysis and Validation:

    • Integrate the peaks for each isomer.

    • Confirm peak identity by comparing retention times and mass spectra against the reference standards.

    • Perform method validation according to ICH Q2(R1) guidelines as detailed in Section 4.

High-Performance Liquid Chromatography (HPLC): Harnessing Polarity and Interaction

HPLC is a powerful alternative, particularly for less volatile or thermally sensitive compounds. Separation is achieved based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Causality Behind Experimental Choices in HPLC
  • Column Selection: For halogenated benzaldehydes, reversed-phase HPLC is the most common approach.

    • C18 Columns: These are the workhorse columns but may not provide sufficient selectivity for closely related isomers. Their separation is primarily based on hydrophobicity.

    • Phenyl-Hexyl or Biphenyl Columns: These are often superior choices for aromatic isomers. They provide alternative selectivity through π-π interactions between the phenyl rings in the stationary phase and the aromatic ring of the analytes.[11] These interactions are sensitive to the position of the electron-withdrawing halogen substituents, often enabling the resolution of ortho, meta, and para isomers.

  • Mobile Phase Optimization:

    • Composition: A mixture of water and an organic solvent (acetonitrile or methanol) is typical. The ratio is optimized to achieve adequate retention and resolution. An acidic modifier, such as 0.1% formic or phosphoric acid, is often added to suppress the ionization of any acidic impurities and ensure sharp, symmetrical peak shapes.[12]

    • Elution Mode: Isocratic elution (constant mobile phase composition) can be used if all isomers are resolved within a reasonable time. However, gradient elution (composition changes during the run) is often more effective, providing better resolution for complex mixtures and faster elution for strongly retained components.[13]

  • Detector Selection:

    • UV-Vis or Diode Array Detector (DAD): Halogenated benzaldehydes possess a chromophore and absorb UV light, making UV detection a simple and robust choice. A DAD is preferable as it provides spectral data across a range of wavelengths, which can be used to assess peak purity—a critical aspect of method specificity.[13]

Workflow for HPLC-UV Method Development

HPLC-UV Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Reference Standard & Sample Weighing B Dissolution in Mobile Phase Diluent A->B C Filtration through 0.45 µm filter B->C D Injection into HPLC System C->D E Separation on Phenyl-Hexyl Column D->E F Isocratic or Gradient Elution E->F G Detection (UV/DAD) F->G H Peak Integration & Identification G->H I Quantification (Calibration Curve) H->I J Method Validation (ICH Q2) I->J

Caption: A standard workflow for developing a validated HPLC-UV method.

Detailed Experimental Protocol: HPLC-UV Analysis

This protocol provides a starting point for separating halogenated benzaldehyde isomers using reversed-phase HPLC.

  • Sample and Standard Preparation:

    • Prepare a stock solution of each individual isomer reference standard at 1000 µg/mL in a 50:50 mixture of acetonitrile and water.

    • Create a mixed isomer standard solution containing all isomers of interest at a concentration of approximately 50 µg/mL each by diluting the stock solutions with the 50:50 acetonitrile:water diluent.

    • Prepare unknown samples by accurately weighing and dissolving them in the diluent to achieve a similar target concentration.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • System: High-Performance Liquid Chromatograph with a DAD detector.

    • Column: Phenyl-Hexyl column, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program: Start at 40% B, hold for 2 minutes. Linearly increase to 70% B over 10 minutes. Hold at 70% B for 3 minutes. Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: DAD, monitor at the absorbance maximum of the analytes (e.g., 254 nm), and collect spectra from 200-400 nm for peak purity analysis.

  • Data Analysis and Validation:

    • Integrate the peaks for each isomer.

    • Confirm peak identity by comparing retention times and UV spectra against the reference standards.

    • Perform method validation according to ICH Q2(R1) guidelines.

Method Validation: The Cornerstone of Trustworthiness

Validation is the documented process that establishes, through laboratory studies, that the performance characteristics of an analytical method meet the requirements for its intended application.[14] Following the ICH Q2(R1) guideline is the standard for ensuring a method is fit for purpose.[5]

Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., other isomers, impurities, degradation products).[5] This is demonstrated by resolving the main analyte peak from all other peaks in the chromatogram.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentrations are typically used, and the correlation coefficient (r²) should be >0.999.[1][15]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For assaying a substance, this is typically 80% to 120% of the test concentration.[14]

  • Accuracy: The closeness of agreement between the value found and an accepted reference value. It is often determined by spike recovery experiments, where a known amount of analyte is added to a sample matrix. Recoveries are typically expected to be within 98.0% to 102.0%.[1]

  • Precision: The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory (different days, analysts, or equipment).

    • Reproducibility: Precision between different laboratories.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. Often determined at a signal-to-noise ratio of 3:1.[1]

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Often determined at a signal-to-noise ratio of 10:1.[1]

Parameter GC-MS Method (Example Data) [1]HPLC-UV Method (Typical Acceptance Criteria) [15]
Specificity Baseline resolution of all 10 bromofluoro isomers achieved.Peak purity index > 0.999 for all isomers.
Linearity (r²) > 0.999 for all isomers> 0.999
Range 1.2 µg/mL to 60 µg/mL80% - 120% of nominal concentration
Accuracy (% Recovery) 93.7% to 107.7%98.0% - 102.0%
Precision (%RSD) Repeatability < 2.0%Repeatability < 2.0%; Intermediate Precision < 3.0%
LOD ~0.4 µg/mL (ppm)Reportable
LOQ ~1.2 µg/mL (ppm)Reportable, with acceptable precision (%RSD < 10%)

Comparative Guide: GC vs. HPLC for Halogenated Benzaldehydes

The choice between GC and HPLC depends on the specific analytical needs, available instrumentation, and the properties of the analytes.

Feature Gas Chromatography (GC-MS) High-Performance Liquid Chromatography (HPLC-UV/DAD)
Principle Separation based on volatility and interaction with stationary phase.Separation based on partitioning between mobile and stationary phases.
Best Suited For Volatile and thermally stable isomers.Wider range of polarities; good for less volatile or thermally labile compounds.
Strengths High resolution, excellent for complex mixtures. MS provides definitive identification. High sensitivity.[1]Versatile, non-destructive. DAD allows for peak purity assessment. Robust for routine QC.
Weaknesses Requires analyte to be thermally stable. Derivatization may be needed for non-volatile compounds.Lower resolution than capillary GC. Higher solvent consumption.
Causality Choose GC when high-efficiency separation is needed and MS confirmation of isomer identity is critical.Choose HPLC when dealing with potentially thermally unstable compounds or when π-π interactions with a phenyl column can be exploited for better selectivity.

digraph "Method Selection" {
graph [splines=ortho];
node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=1, color="#5F6368"];
edge [color="#EA4335", penwidth=1.5];

A[label="Start: Analyze\nHalogenated Benzaldehyde Isomers"]; B[shape=diamond, label="Are all isomers\nvolatile & thermally stable?"]; C [label="GC-MS is the\npreferred method", fillcolor="#F1F3F4"]; D [label="HPLC-UV/DAD is the\npreferred method", fillcolor="#F1F3F4"]; E [shape=diamond, label="Is definitive\nidentification by\nmass spec required?"]; F [shape=diamond, label="Is analyte known\nto degrade at\nhigh temperatures?"];

A -> B; B -> C [label="Yes"]; B -> F [label="No"]; F -> D [label="Yes"]; F -> E [label="No"]; E -> C [label="Yes"]; E -> D [label="No"]; }

Caption: A decision logic diagram for selecting the appropriate technique.

Conclusion

The successful analysis of halogenated benzaldehyde isomers hinges on the selection of a high-resolution chromatographic technique and its rigorous validation. Both GC-MS and HPLC-UV/DAD offer powerful, validated pathways to achieve accurate and reliable quantification. GC-MS often provides superior resolving power and definitive identification, making it ideal for complex mixtures and impurity profiling. HPLC-UV/DAD stands as a versatile and robust alternative, particularly when leveraging specialized column chemistries like phenyl-based stationary phases to enhance selectivity.

By understanding the scientific causality behind method parameters—from column selection to detector choice—and adhering to the validation framework of guidelines like ICH Q2(R1), researchers can develop analytical methods that are not only scientifically sound but also fully trustworthy for their critical role in pharmaceutical development and quality control.

References

  • USP-NF. (n.d.). <1220> ANALYTICAL PROCEDURE LIFE CYCLE. Retrieved from [Link]

  • Bhatt, V., & Ghetia, U. (2014). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Retrieved from [Link]

  • ICH. (2005). Validation of analytical methods in accordance with ICH guidelines Q2(R1). Scribd. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • USPBPEP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 3-Bromobenzaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]

  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Retrieved from [Link]

  • ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A sensitive, rapid and highly efficient low thermal mass (LTM GC) method has been developed for the separation and quantitative determination of 10 isomers of bromofluoro benzaldehyde. Analytical Methods. Retrieved from [Link]

  • Brainly.in. (2018). treatment of benzaldehyde with hcn gives a mixture of two isomers which cannot be separated even by careful. Retrieved from [Link]

  • ResearchGate. (n.d.). Melting and boiling points of isomers of bromofluoro benzaldehyde. Retrieved from [Link]

  • Shen, B., Semin, D. J., Fang, J., & Guo, G. (2016). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. Journal of Chromatography A, 1462, 115-23. Retrieved from [Link]

  • Peris-Vicente, J., Esteve-Romero, J., & Carda-Broch, S. (2015). Validation of Analytical Methods Based on Chromatographic Techniques An Overview. Scirp.org. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. Retrieved from [Link]

  • Lee, K., Yoo, W., & Jeong, J. H. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 27(14), 4437. Retrieved from [Link]

  • Kanamori, T., Kuwayama, K., Tsujikawa, K., & Iwata, Y. T. (2015). Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography-chemical ionization-tandem mass spectrometry. Forensic Toxicology, 33(2), 338-347. Retrieved from [Link]

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Comparative

A Comparative Guide to the Reactivity of 4-Bromo- and 5-Bromopyrrole-2-carboxaldehyde for Synthetic Chemistry

Introduction Pyrrole-2-carboxaldehydes are pivotal intermediates in the synthesis of a diverse array of biologically active molecules, including natural products and pharmaceuticals.[1] The introduction of a bromine atom...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrrole-2-carboxaldehydes are pivotal intermediates in the synthesis of a diverse array of biologically active molecules, including natural products and pharmaceuticals.[1] The introduction of a bromine atom onto the pyrrole ring significantly influences the molecule's reactivity, providing a versatile handle for further functionalization through cross-coupling reactions and nucleophilic substitutions. The specific position of the bromine substituent, either at the 4- or 5-position, imparts distinct electronic and steric characteristics to the molecule, thereby dictating its behavior in subsequent chemical transformations. This guide provides an in-depth technical comparison of the reactivity of 4-bromo-1H-pyrrole-2-carboxaldehyde and 5-bromo-1H-pyrrole-2-carboxaldehyde, offering insights into their synthetic utility for researchers, scientists, and professionals in drug development.

Structural and Electronic Overview

The reactivity of these isomeric bromopyrrole aldehydes is fundamentally governed by the interplay of electronic effects within the pyrrole ring. The pyrrole nitrogen's lone pair of electrons is delocalized throughout the aromatic system, rendering the ring electron-rich and highly susceptible to electrophilic attack, particularly at the C2 and C5 positions.[2] The aldehyde group at the C2 position is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack.

The bromine atom introduces a competing set of electronic influences: a deactivating inductive effect (-I) and a weakly activating resonance effect (+M). The position of the bromine atom determines the net electronic impact on different sites of the molecule.

  • 4-Bromopyrrole-2-carboxaldehyde: The bromine atom is at a meta-like position relative to the aldehyde group. Its electron-withdrawing inductive effect is the dominant factor influencing the reactivity of the C-Br bond and the adjacent ring positions.

  • 5-Bromopyrrole-2-carboxaldehyde: The bromine atom is at an ortho-like position to the nitrogen and para-like to the C3 position. This positioning can lead to more complex electronic interactions and potential steric hindrance.

A computational analysis of the electron density distribution in these molecules would likely show a higher partial positive charge on the carbon bearing the bromine in the 4-bromo isomer, potentially influencing its susceptibility to certain reactions.[3][4]

Synthesis of 4-Bromo- and 5-Bromopyrrole-2-carboxaldehyde

The most common route to these compounds involves either the bromination of pyrrole-2-carboxaldehyde or the Vilsmeier-Haack formylation of a pre-brominated pyrrole.

Electrophilic bromination of pyrrole-2-carboxaldehyde typically yields a mixture of the 4-bromo, 5-bromo, and 4,5-dibromo derivatives.[5] The ratio of these products can be influenced by the choice of brominating agent and reaction conditions, with bromination at the 4-position generally being favored.[6]

The Vilsmeier-Haack reaction, which uses a formylating agent like a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a powerful method for introducing an aldehyde group onto an electron-rich aromatic ring like pyrrole.[7][8][9] Starting with 3-bromopyrrole would be a logical route to 4-bromopyrrole-2-carboxaldehyde, as formylation of pyrroles preferentially occurs at the C2 position.[7] Similarly, formylation of 2-bromopyrrole would be expected to yield 5-bromopyrrole-2-carboxaldehyde.

Comparative Reactivity in Key Transformations

The differential placement of the bromine atom on the pyrrole ring leads to distinct reactivity profiles for the 4-bromo and 5-bromo isomers, particularly in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds, and both bromopyrrole aldehydes are viable substrates. However, the position of the bromine atom can significantly impact reaction efficiency and the prevalence of side reactions, most notably dehalogenation.[7][10]

Dehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common side reaction in Suzuki couplings of electron-rich heterocycles.[11] The mechanism often involves the palladium catalyst abstracting a hydride from a solvent or base, which then reductively eliminates with the aryl group.[11]

Observations from the Literature:

  • 4-Bromopyrrole-2-carboxylates (closely related to the aldehydes) have been shown to undergo significant dehalogenation during Suzuki coupling, with the debrominated product sometimes being the major product.[7][10] Protection of the pyrrole nitrogen with a group like BOC (tert-butyloxycarbonyl) can suppress this dehalogenation and lead to good yields of the desired coupled product.[7][10]

  • While specific comparative data is scarce, the electronic environment of 5-bromopyrrole-2-carboxaldehyde might render it more or less susceptible to dehalogenation depending on the specific reaction conditions.

The choice of palladium catalyst, ligand, base, and solvent system is crucial for optimizing the yield of the desired cross-coupled product while minimizing dehalogenation for both isomers.[12]

ReactionSubstrateCatalyst/LigandBaseSolventYield of Coupled ProductYield of Dehalogenated ProductReference
Suzuki Coupling4-Bromopyrrole-2-carboxylatePd(OAc)₂/PPh₃Na₂CO₃Toluene/Water55%28%[10]
Suzuki CouplingN-BOC-4-Bromopyrrole-2-carboxylatePd(OAc)₂/SPhosK₃PO₄Toluene/Water84%<5%[10]
Suzuki Coupling5-(Hetero)aryl-pyrrole-2-carboxylates (from 5-bromo precursor)Pd(OAc)₂/SPhosK₂CO₃Dioxane/WaterGood to excellent yieldsNot reported as a major issue[5]

Experimental Protocol: Suzuki-Miyaura Coupling of a Bromopyrrole Aldehyde (General)

A general procedure for the Suzuki-Miyaura coupling of a bromopyrrole aldehyde is as follows:

  • To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the bromopyrrole aldehyde (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and a base such as potassium carbonate (2.0-3.0 eq.).

  • Add the solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water.

  • Degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Add the palladium catalyst, for example, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05-0.1 eq.).[8][13]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) on the pyrrole ring is generally challenging due to the electron-rich nature of the heterocycle. However, the presence of a strong electron-withdrawing group, such as the aldehyde, can facilitate this reaction. The position of the bromine atom is expected to play a crucial role in the feasibility and regioselectivity of SNAr.

  • 4-Bromopyrrole-2-carboxaldehyde: The bromine at the C4 position is meta to the activating nitrogen and ortho/para to other ring carbons, but its reactivity towards nucleophilic displacement is primarily influenced by the electron-withdrawing aldehyde group.

  • 5-Bromopyrrole-2-carboxaldehyde: The bromine at the C5 position is adjacent to the electron-donating nitrogen, which may hinder nucleophilic attack at this position. However, the aldehyde group at C2 will still exert its electron-withdrawing effect.

While the bromine atom in brominated pyrrole derivatives is generally not easily displaced by nucleophiles, reactions with strong nucleophiles like the cyanide ion have been reported.[5] For nucleophilic substitution with amines, the amine acts as the nucleophile, attacking the carbon bearing the leaving group.[14][15] The reaction is often facilitated by a base.

Caption: Generalized mechanism for nucleophilic aromatic substitution on a bromopyrrole aldehyde.

Spectroscopic Characterization

The electronic differences between the two isomers are reflected in their spectroscopic data.

¹H and ¹³C NMR Spectroscopy
  • ¹H NMR: The chemical shifts of the pyrrole ring protons are sensitive to the position of the bromine atom. For 5-bromo-1H-pyrrole-2-carboxaldehyde , the remaining ring proton at C3 would likely appear as a doublet.[16] In 4-bromo-1H-pyrrole-2-carboxaldehyde , the protons at C3 and C5 would each appear as doublets. The aldehyde proton for both isomers is expected to resonate as a singlet in the range of 9-10 ppm.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrrole ring provide insight into the electron density at each position. The carbon directly attached to the bromine atom will show a characteristic shift. The carbonyl carbon of the aldehyde will appear significantly downfield, typically in the range of 175-185 ppm.[17]

Infrared (IR) Spectroscopy

The IR spectra of both isomers will be dominated by a strong carbonyl (C=O) stretching vibration. For aromatic aldehydes, this peak typically appears in the range of 1710-1685 cm⁻¹.[18][19] The exact position of this absorption can be subtly influenced by the electronic effects of the bromine substituent. Additionally, a characteristic N-H stretch for the pyrrole ring will be observed around 3300-3500 cm⁻¹.

Conclusion

The isomeric 4-bromo- and 5-bromopyrrole-2-carboxaldehydes, while structurally similar, exhibit distinct reactivity profiles that are of significant interest to the synthetic chemist. The position of the bromine atom dictates the electronic landscape of the pyrrole ring, influencing the efficiency of key transformations such as the Suzuki-Miyaura coupling and the propensity for side reactions like dehalogenation.

Key Takeaways:

  • Suzuki-Miyaura Coupling: 4-Bromopyrrole derivatives are more prone to dehalogenation, a side reaction that can be mitigated by N-protection. The 5-bromo isomer appears to be a more robust substrate for this transformation, although optimization is still crucial.

  • Nucleophilic Aromatic Substitution: While challenging, the electron-withdrawing aldehyde group can enable SNAr reactions. The 4-bromo isomer is predicted to be more reactive towards nucleophilic displacement due to more favorable electronic effects.

  • Synthetic Strategy: The choice between the 4-bromo and 5-bromo isomer should be guided by the desired final product and the intended synthetic route. For applications requiring a Suzuki coupling, the 5-bromo isomer may be the more reliable choice, while the 4-bromo isomer could be advantageous for introducing a nucleophile at the C4 position.

Further direct comparative studies under standardized conditions are warranted to provide a more quantitative understanding of the reactivity differences between these two valuable synthetic intermediates.

References

  • Handy, S. T., & Zhang, Y. (2006). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters, 47(3), 319-322.
  • Yoneda, A. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Handy, S. T., & Zhang, Y. (2006).
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (n.d.). Academia.edu.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
  • Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling. (2020, April 30). MDPI.
  • Amination of 5 through nucleophilic substitution. (n.d.).
  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. (n.d.). PMC.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012, April 16). Semantic Scholar.
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temper
  • synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. (n.d.). Organic Syntheses Procedure.
  • 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. (n.d.).
  • amines as nucleophiles. (n.d.). Chemguide.
  • IR: aldehydes. (n.d.).
  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011, May 6).
  • Nucleophilic Substitution of Amine. (n.d.). JC Chemistry Tuition.
  • Comparative Analysis of 1H NMR Assignments for Pyrrole-2-Carbaldehyde Deriv
  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).
  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023, March 13). PMC - NIH.
  • Divergent synthesis of pyrrole carboxamides from pyrrole carboxaldehyde and formamides/amines via oxidative amidation involving pyrrole acyl radicals. (n.d.).
  • Synthesis of 2,2'-bipyrrole-5-carboxaldehydes and their application in the synthesis of B-ring functionalized prodiginines and tambjamines. (n.d.). PMC.
  • US6441194B1 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds. (n.d.).
  • 4-Bromo-1H-pyrrole-2-carboxylic acid. (n.d.). PMC.
  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. (n.d.). PMC.
  • Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. (2025, July 3). PubMed.
  • Pyrrole-2-carboxaldehyde. (n.d.). Organic Syntheses Procedure.
  • differences & similarities of 1H & 13C NMR spectroscopy. (2022, October 7). YouTube.
  • The C=O Bond, Part II: Aldehydes. (2017, November 1). Spectroscopy Online.
  • Electron density analysis of large (molecular and periodic)
  • 19.14: Spectroscopy of Aldehydes and Ketones. (2024, September 30). Chemistry LibreTexts.
  • Primer on ¹³C NMR Spectroscopy. (n.d.). OpenOChem Learn.
  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxid
  • Nucleophilic Acyl Substitution: Interconvert Any Carboxylic Acid Derivative | Organic Chemistry 20.2. (2021, April 8). YouTube.
  • 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. (2023, January 28). Chemistry LibreTexts.
  • Theoretical and experimental study of infrared spectral data of 2-bromo-4-chlorobenzaldehyde. (2025, August 6). Request PDF.
  • Regiocontrolled synthesis of pyrrole-2-carboxaldehydes and 3-pyrrolin-2-ones from pyrrole Weinreb amides. (2006, August 18). PubMed.
  • arXiv:2110.07849v1 [physics.chem-ph] 15 Oct 2021. (2021, October 15).
  • Acta Phys. -Chim. Sin. (n.d.).

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Validation

A Comparative Spectroscopic Guide to 3-bromo-1H-indole-2-carbaldehyde and Its Analogs

For the attention of Researchers, Scientists, and Drug Development Professionals. In the landscape of modern medicinal chemistry and materials science, indole-based scaffolds are of paramount importance, offering a versa...

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Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern medicinal chemistry and materials science, indole-based scaffolds are of paramount importance, offering a versatile template for the design of novel therapeutic agents and functional materials. Among these, 3-bromo-1H-indole-2-carbaldehyde stands out as a particularly valuable synthetic intermediate. The strategic placement of a bromine atom at the C3 position and a carbaldehyde at C2 imparts unique reactivity and electronic properties, paving the way for diverse molecular elaborations.

This guide provides an in-depth spectroscopic comparison of 3-bromo-1H-indole-2-carbaldehyde with its parent compound, 1H-indole-2-carbaldehyde, and its chloro-analog, 3-chloro-1H-indole-2-carbaldehyde. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, we will elucidate the structural nuances and electronic effects of halogen substitution on the indole core. This comparative approach is designed to equip researchers with the foundational knowledge required for unambiguous compound identification, reaction monitoring, and the rational design of next-generation indole derivatives.

The Significance of Spectroscopic Characterization

The journey from a synthetic hypothesis to a well-characterized, pure compound relies on a suite of analytical techniques. For molecules like 3-bromo-1H-indole-2-carbaldehyde, each spectroscopic method provides a unique piece of the structural puzzle. Proton and Carbon-13 NMR spectroscopy map the carbon-hydrogen framework, revealing the connectivity and electronic environment of each atom. FT-IR spectroscopy identifies the key functional groups present, confirming the integrity of the aldehyde and the N-H bond of the indole ring. Mass spectrometry provides the molecular weight and, through fragmentation analysis, offers further confirmation of the compound's structure. By comparing these spectroscopic signatures across a series of related molecules, we can gain a deeper understanding of structure-property relationships.

Experimental Methodologies: A Foundation of Trust

The reliability of spectroscopic data is intrinsically linked to the rigor of the experimental methods employed. The following protocols outline the standardized procedures for acquiring the data presented in this guide, ensuring reproducibility and fostering confidence in the subsequent analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation and Acquisition: A sample of 5-10 mg of the analyte is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid overwhelming the spectrum with solvent signals and to provide a lock signal for the spectrometer.[1]

¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.[1][2] A sufficient number of scans are averaged to achieve an adequate signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz spectrometer).[2] Due to the low natural abundance of the ¹³C isotope, a greater number of scans is required. Proton decoupling is employed to simplify the spectrum and enhance signal intensity.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.7 mL CDCl₃ transfer Transfer to 5 mm NMR tube dissolve->transfer instrument Insert into NMR Spectrometer transfer->instrument acquire_H1 Acquire ¹H Spectrum (e.g., 400 MHz) instrument->acquire_H1 acquire_C13 Acquire ¹³C Spectrum (e.g., 100 MHz) instrument->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference to TMS phase_baseline->reference

Figure 1: General workflow for NMR spectroscopic analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.[3]

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum is recorded and automatically subtracted from the sample spectrum to yield the final infrared spectrum.[4]

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition mix Grind 1-2 mg sample with 100-200 mg KBr press Press into a transparent pellet mix->press place Place pellet in FT-IR spectrometer press->place acquire Record spectrum (4000-400 cm⁻¹) place->acquire

Figure 2: Workflow for FT-IR analysis using the KBr pellet method.
Mass Spectrometry (MS)

Ionization and Analysis: Mass spectra are typically acquired using a time-of-flight (TOF) mass analyzer with electrospray ionization (ESI) in positive ion mode.[1] This "soft" ionization technique is particularly useful for determining the molecular weight of the compound with high accuracy. For fragmentation analysis, electron ionization (EI) can be employed, where the sample is bombarded with a high-energy electron beam, causing it to fragment in a predictable manner.[3]

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 1H-indole-2-carbaldehyde, 3-bromo-1H-indole-2-carbaldehyde, and 3-chloro-1H-indole-2-carbaldehyde.

¹H NMR Spectral Data (CDCl₃)
Proton Assignment 1H-indole-2-carbaldehyde 3-bromo-1H-indole-2-carbaldehyde 3-chloro-1H-indole-2-carbaldehyde *
-CHO 9.88 (s, 1H)[3]10.19 (s, 1H)[2]~10.0 (s, 1H)
N-H 9.0 (br s, 1H)9.49 (br s, 1H)[2]~9.2 (br s, 1H)
Aromatic-H 7.20-7.77 (m, 5H)[3]7.25-7.78 (m, 4H)[2]~7.2-7.8 (m, 4H)

*Note: Experimental data for 3-chloro-1H-indole-2-carbaldehyde is limited; values are estimated based on known substituent effects.

Analysis: The introduction of a halogen at the C3 position has a noticeable effect on the chemical shifts of the neighboring protons. The aldehyde proton (-CHO) in the halogenated analogs is shifted downfield compared to the parent compound, with the effect being slightly more pronounced for the bromo-derivative. This is indicative of the electron-withdrawing nature of the halogens, which deshields the aldehyde proton. Similarly, the N-H proton of the indole ring also experiences a downfield shift upon halogenation.

¹³C NMR Spectral Data (CDCl₃)
Carbon Assignment 1H-indole-2-carbaldehyde 3-bromo-1H-indole-2-carbaldehyde 3-chloro-1H-indole-2-carbaldehyde *
C=O 182.89[3]183.0[2]~182.5
C2 136.87[3]134.3[2]~135.0
C3 115.60[3]104.1 (C-Br)[2]~110.0 (C-Cl)
Aromatic-C 113.28-138.80[3]113.1-137.4[2]~112-138

*Note: Experimental data for 3-chloro-1H-indole-2-carbaldehyde is limited; values are estimated based on known substituent effects.

Analysis: The most significant impact of halogenation is observed at the C3 position. In 3-bromo-1H-indole-2-carbaldehyde, the C3 carbon signal is shifted significantly upfield to 104.1 ppm due to the "heavy atom effect" of bromine.[2] A similar, though less pronounced, upfield shift is expected for the chloro-analog. The other carbon signals in the indole ring are also influenced by the electronic effects of the halogen substituent.

FT-IR Spectral Data (KBr, cm⁻¹)
Vibrational Mode 1H-indole-2-carbaldehyde 3-bromo-1H-indole-2-carbaldehyde 3-chloro-1H-indole-2-carbaldehyde *
N-H stretch ~3300-3400~3300-3400~3300-3400
C-H stretch (aromatic) ~3100-3000~3100-3000~3100-3000
C=O stretch (aldehyde) ~1650-1700~1650-1700~1650-1700
C=C stretch (aromatic) ~1600-1450~1600-1450~1600-1450
C-Br stretch -~600-500-
C-Cl stretch --~800-600

Analysis: The FT-IR spectra of all three compounds are expected to be broadly similar, with characteristic peaks for the N-H stretch of the indole ring, the C=O stretch of the aldehyde, and the C=C stretches of the aromatic system. The key differentiating feature will be the presence of a C-Br or C-Cl stretching vibration in the fingerprint region of the spectrum for the halogenated compounds.

Mass Spectrometry Data
Compound Molecular Ion (m/z) Key Fragmentation Features
1H-indole-2-carbaldehyde 145 (M⁺)[3]Loss of -CHO (m/z 116), followed by loss of HCN (m/z 89)[3]
3-bromo-1H-indole-2-carbaldehyde 223/225 (M⁺/M⁺+2)[5]Characteristic 1:1 isotopic pattern for bromine.[5]
3-chloro-1H-indole-2-carbaldehyde *179/181 (M⁺/M⁺+2)Characteristic 3:1 isotopic pattern for chlorine.

*Note: Experimental data for 3-chloro-1H-indole-2-carbaldehyde is limited; features are predicted based on its structure.

Analysis: Mass spectrometry provides a clear distinction between the three compounds based on their molecular weights. Furthermore, the halogenated compounds exhibit characteristic isotopic patterns for bromine (M⁺ and M⁺+2 peaks in an approximate 1:1 ratio) and chlorine (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio), which serves as a definitive confirmation of the presence and identity of the halogen.[5]

MS_Fragmentation cluster_indole 1H-indole-2-carbaldehyde cluster_bromo 3-bromo-1H-indole-2-carbaldehyde cluster_chloro 3-chloro-1H-indole-2-carbaldehyde indole_M [M]⁺˙ m/z 145 indole_M_CHO [M-CHO]⁺ m/z 116 indole_M->indole_M_CHO -CHO indole_M_CHO_HCN [M-CHO-HCN]⁺ m/z 89 indole_M_CHO->indole_M_CHO_HCN -HCN bromo_M [M]⁺˙ m/z 223/225 chloro_M [M]⁺˙ m/z 179/181

Figure 3: Simplified representation of the mass spectral features of the compared compounds.

Conclusion

This guide has provided a detailed comparative analysis of the spectroscopic properties of 3-bromo-1H-indole-2-carbaldehyde, 1H-indole-2-carbaldehyde, and 3-chloro-1H-indole-2-carbaldehyde. The data presented herein highlights the significant influence of halogen substitution on the NMR, FT-IR, and mass spectra of these important synthetic intermediates. A thorough understanding of these spectroscopic signatures is indispensable for researchers engaged in the synthesis and development of novel indole-based compounds. By leveraging the insights provided in this guide, scientists can confidently characterize their molecules, troubleshoot synthetic challenges, and ultimately accelerate the discovery of new chemical entities with impactful applications.

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Safety & Regulatory Compliance

Safety

Mastering the Safe Handling of 4-bromo-1H-pyrrole-3-carbaldehyde: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the proper handling of specialized chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides e...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the proper handling of specialized chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the use of 4-bromo-1H-pyrrole-3-carbaldehyde, a halogenated organic compound. By moving beyond a simple checklist and delving into the causality behind safety protocols, this document aims to be your preferred source for laboratory safety and chemical handling, building a foundation of deep trust.

Hazard Analysis: Understanding the Risks of 4-bromo-1H-pyrrole-3-carbaldehyde

4-bromo-1H-pyrrole-3-carbaldehyde is a compound that requires careful handling due to its potential health hazards. According to safety data sheets (SDS), it is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It is also harmful if swallowed.[2][3] As a solid, the fine dust of this compound can be easily inhaled, making it crucial to control its dispersion during handling.[2]

Hazard ClassificationGHS CategoryPotential Effects
Acute Toxicity, OralCategory 4Harmful if swallowed.[2][3]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2][3]
Serious Eye Damage/Eye IrritationCategory 2ACauses serious eye irritation.[1][2][3]
Specific target organ toxicity — single exposureCategory 3May cause respiratory irritation.[1][2][3]

The presence of a bromine atom on the pyrrole ring classifies this compound as a halogenated organic compound. While not all halogenated compounds are acutely toxic, many can pose long-term health risks, and it is prudent to handle them with a high degree of caution.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when working with 4-bromo-1H-pyrrole-3-carbaldehyde. The following table outlines the minimum required PPE and the rationale for its use.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash gogglesProtects against accidental splashes of solutions containing the compound and airborne dust particles.[4]
Hand Protection Nitrile glovesProvides a suitable barrier against skin contact.[5] Always inspect gloves for any signs of degradation or perforation before use.
Body Protection Fully-buttoned laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRecommended when handling large quantities or when there is a potential for significant dust generation.[2]

Safe Handling and Operational Workflow

A systematic approach to handling 4-bromo-1H-pyrrole-3-carbaldehyde from receipt to disposal is critical for minimizing exposure risk.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Ensure Safety Weighing Weighing Prepare Fume Hood->Weighing Ready Workspace Dissolving Dissolving Weighing->Dissolving Minimize Dust Reaction Setup Reaction Setup Dissolving->Reaction Setup Controlled Conditions Decontaminate Glassware Decontaminate Glassware Reaction Setup->Decontaminate Glassware Post-Experiment Segregate Waste Segregate Waste Decontaminate Glassware->Segregate Waste Proper Waste Stream Dispose Waste Dispose Waste Segregate Waste->Dispose Waste Follow Regulations Doff PPE Doff PPE Dispose Waste->Doff PPE Final Steps Wash Hands Wash Hands Doff PPE->Wash Hands Personal Hygiene

Sources

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